AEE788
Description
Properties
IUPAC Name |
6-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6/c1-3-32-13-15-33(16-14-32)18-21-9-11-23(12-10-21)25-17-24-26(28-19-29-27(24)31-25)30-20(2)22-7-5-4-6-8-22/h4-12,17,19-20H,3,13-16,18H2,1-2H3,(H2,28,29,30,31)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONFNUWBHFSNBT-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(N3)N=CN=C4NC(C)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(N3)N=CN=C4N[C@H](C)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90964400 | |
| Record name | 6-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497839-62-0 | |
| Record name | 6-[4-[(4-Ethyl-1-piperazinyl)methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497839-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AEE 788 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497839620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AEE-788 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12558 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AEE-788 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9JLR95I3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AEE788: A Dual Inhibitor of EGFR/HER2 and VEGFR Signaling Pathways in Cancer Cells
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Mechanism of Action
AEE788 is a potent, orally bioavailable small molecule inhibitor that demonstrates a dual mechanism of action by targeting key receptor tyrosine kinases (RTKs) involved in tumor cell proliferation and angiogenesis. It belongs to the 7H-pyrrolo[2,3-d]pyrimidine class of compounds and functions as an ATP-competitive inhibitor at the kinase domain of its target receptors.[1][2]
The primary targets of this compound are members of the Epidermal Growth Factor Receptor (EGFR/ErbB) family, specifically EGFR (ErbB1) and HER2/neu (ErbB2), which are frequently overexpressed or mutated in various human cancers, leading to uncontrolled cell growth and survival.[1][2] Additionally, this compound targets the Vascular Endothelial Growth Factor Receptor (VEGFR) family, primarily VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), which play a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][2]
By simultaneously inhibiting these signaling pathways, this compound exerts a multi-pronged attack on cancer cells, directly inhibiting their proliferation and survival while also cutting off their blood supply. This dual activity makes it a promising agent for cancer therapy.
Quantitative Data Presentation
The inhibitory activity of this compound has been quantified against various kinases at both the enzymatic and cellular levels. The following tables summarize the key IC50 values, providing a comparative overview of its potency.
Table 1: Inhibitory Activity of this compound against Purified Tyrosine Kinases
| Kinase Target | IC50 (nM) |
| EGFR | 2[2][3] |
| HER2/ErbB2 | 6[2][3] |
| VEGFR-2/KDR | 77[2][3] |
| VEGFR-1/Flt-1 | 59[2][3] |
| c-Abl | 52[3] |
| c-Src | 61[3] |
| c-Fms | 60[3] |
| ErbB4 | 160[3] |
| PDGFR-β | 320[3] |
| Flt-3 | 730[3] |
| Flt-4 | 330[3] |
| RET | 740[3] |
| c-Kit | 790[3] |
Table 2: Inhibitory Activity of this compound on Cellular Receptor Phosphorylation
| Cell Line | Target Receptor | IC50 (nM) |
| A431 | EGFR | 11[2] |
| BT-474 | HER2/ErbB2 | 220[2] |
Table 3: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H596 | Non-Small Cell Lung Cancer | 56 |
| A431 | Epidermoid Carcinoma | 78 |
| SK-BR-3 | Breast Cancer | 49 |
| BT-474 | Breast Cancer | 381 |
| 32D/EGFRvIII | EGFRvIII-expressing cells | 10[1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Inhibition
The following diagram illustrates the primary signaling pathways targeted by this compound. Upon ligand binding (EGF for EGFR, and VEGF for VEGFRs), these receptors dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways. These pathways are critical for cell proliferation, survival, and angiogenesis. This compound blocks the initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.
Caption: this compound inhibits EGFR, HER2, and VEGFR signaling pathways.
Experimental Workflow for In Vivo Xenograft Study
The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a tumor xenograft model.
Caption: Workflow for this compound in vivo xenograft studies.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 value of this compound against purified kinase enzymes.
Methodology:
-
Reaction Setup: Kinase reactions are performed in a 96-well plate format. Each well contains the recombinant kinase enzyme, a substrate peptide (e.g., poly(Glu, Tyr) 4:1), and varying concentrations of this compound.
-
Initiation: The reaction is initiated by the addition of ATP (containing a radiolabel, e.g., [γ-³³P]ATP).
-
Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 20 minutes) to allow for substrate phosphorylation.
-
Termination: The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).
-
Detection: The phosphorylated substrate is captured on a filter membrane. After washing to remove unincorporated ATP, the radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the antiproliferative effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of this compound or vehicle control and incubated for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Western Blot Analysis for Receptor Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of EGFR, HER2, and VEGFR in cancer cells.
Methodology:
-
Cell Culture and Treatment: Cancer cells are cultured to a suitable confluency, serum-starved, and then pre-treated with various concentrations of this compound for a specific time (e.g., 1 hour). Subsequently, the cells are stimulated with a ligand (e.g., EGF or VEGF) to induce receptor phosphorylation.
-
Cell Lysis: The cells are washed with ice-cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-phospho-EGFR (Tyr1068), anti-phospho-VEGFR-2 (Tyr1054)).[4]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The membrane is again washed, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.
-
-
Loading Control: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against the total form of the receptor or a housekeeping protein (e.g., β-actin).[4]
In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., Colo16 or HepG2) is injected subcutaneously into the flank of the mice.[4][5]
-
Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to treatment and control groups.
-
Drug Administration: this compound is administered orally (e.g., by gavage) at a specified dose and schedule (e.g., 50 mg/kg, daily or three times a week).[4][5] The control group receives the vehicle solution.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.[6]
-
Monitoring: The body weight and general health of the mice are monitored throughout the study.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay), and to analyze the phosphorylation status of target receptors in the tumor tissue.[4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound: a dual family epidermal growth factor receptor/ErbB2 and vascular endothelial growth factor receptor tyrosine kinase inhibitor with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Dual Inhibitor this compound Reduces Tumor Growth in Preclinical Models of Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
AEE788: A Technical Guide to the Dual Kinase Inhibitor's Signaling Pathway and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of AEE788, a potent dual inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. This compound, a 7H-pyrrolo[2,3-d]pyrimidine derivative, has been investigated for its potential as an anticancer agent due to its ability to simultaneously target tumor cell proliferation and angiogenesis.[1][2] This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the core signaling pathways affected by this inhibitor.
Mechanism of Action
This compound functions as an orally bioavailable, multiple-receptor tyrosine kinase inhibitor.[3] It competitively binds to the ATP-binding site of both the EGFR/ErbB family and VEGFR family of receptor tyrosine kinases. This inhibition prevents the autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell growth, proliferation, and angiogenesis.[1][3] The primary targets of this compound are EGFR (ErbB1), HER2/neu (ErbB2), and VEGFR-2 (KDR), as well as Flt-1 (VEGFR-1).[1][2][4] By blocking these receptors, this compound effectively induces apoptosis in tumor cells and tumor-associated endothelial cells.[3][5]
The inhibition of EGFR and ErbB2 disrupts signaling cascades such as the RAS/MAPK and PI3K/Akt pathways, which are frequently deregulated in various cancers and are critical for cell proliferation and survival.[6] Concurrently, the blockade of VEGFR signaling impedes angiogenesis, the process by which tumors develop new blood vessels to support their growth and metastasis.[1] This dual-pronged attack on both the tumor and its vascular supply made this compound a promising therapeutic candidate.
Core Signaling Pathway of this compound Inhibition
The following diagram illustrates the primary signaling pathways targeted by this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Cell Line | IC50 (nM) |
| EGFR | 2[1][2][7] | A431 (EGFR-expressing) | 11[1][2] |
| ErbB2 | 6[1][2][7] | NCI-N87 (ErbB2-overexpressing) | 49[2] |
| KDR (VEGFR-2) | 77[1][2][7] | HUVEC (VEGF-stimulated) | Not Reported |
| Flt-1 (VEGFR-1) | 59[1][2][7] | - | - |
| c-Abl | Similar to KDR[2] | - | - |
| c-Src | Similar to KDR[2] | - | - |
| ErbB-4 | 160[2] | - | - |
| PDGF receptor-β | 320[2] | - | - |
| Flt-3 | 720[2] | - | - |
| Flt-4 | 330[2] | - | - |
| RET | 740[2] | - | - |
| c-Kit | 790[2] | - | - |
Table 2: In Vivo Antitumor Activity of this compound
| Tumor Model | Treatment | Outcome | Reference |
| Human Cutaneous Squamous Cell Carcinoma Xenografts (Colo16 cells) | 50 mg/kg, p.o., thrice weekly | 54% tumor growth inhibition at 21 days | [5] |
| Murine Implant Model | Not Specified | Inhibition of VEGF-induced angiogenesis | [1] |
| Various EGFR and ErbB2-overexpressing tumor models | Oral administration | Potent antitumor activity | [1][2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
Cell Proliferation Assay (MTT Assay)
Purpose: To determine the effect of this compound on the growth of cancer cell lines.
Methodology:
-
Cultured cutaneous squamous cell carcinoma (SCC) cells are seeded in 96-well plates.
-
Cells are treated with varying concentrations of this compound (e.g., 0-4 μmol/L) for a specified duration.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader to determine the extent of cell growth inhibition.[5]
Apoptosis Assay (Flow Cytometry)
Purpose: To quantify the induction of apoptosis in cancer cells following treatment with this compound.
Methodology:
-
Cultured cutaneous SCC cells are treated with a range of this compound concentrations (e.g., 0-8 μmol/L).
-
After treatment, cells are harvested and stained with Annexin V and propidium iodide (PI).
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.[5]
In Vivo Xenograft Tumor Model
Purpose: To evaluate the in vivo antitumor efficacy of this compound.
Methodology:
-
Human tumor cells (e.g., 4 x 10^5 Colo16 cells) are injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Once tumors become palpable, mice are randomized into control and treatment groups.
-
The treatment group receives this compound orally at a specified dose and schedule (e.g., 50 mg/kg, thrice weekly).
-
Tumor growth is monitored over time by measuring tumor dimensions.
-
At the end of the study, tumors are excised for further analysis, such as immunohistochemistry.[5]
Immunohistochemical Analysis
Purpose: To assess the in vivo effects of this compound on target phosphorylation and markers of apoptosis and proliferation within the tumor tissue.
Methodology:
-
Tumor tissues from control and this compound-treated mice are formalin-fixed and paraffin-embedded.
-
Tissue sections are prepared and stained with specific primary antibodies against phosphorylated EGFR (p-EGFR), phosphorylated VEGFR (p-VEGFR), and markers for apoptosis (e.g., cleaved caspase-3) and proliferation (e.g., Ki-67).
-
Appropriate secondary antibodies and detection systems are used to visualize the stained proteins.
-
The staining intensity and distribution are analyzed to determine the effect of this compound on the target signaling pathways and cellular processes within the tumor microenvironment.[5][8]
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.
Clinical Development and Conclusion
This compound entered Phase I clinical trials for the treatment of various advanced cancers, including glioblastoma multiforme.[6][9][10][11] However, the clinical development of this compound was ultimately discontinued.[8][10] While the drug demonstrated effective inhibition of EGFR, it did not sufficiently inhibit VEGFR at tolerable doses in patients.[8] The clinical trials revealed challenges with toxicity, and the overall antitumor activity was minimal.[9][10]
Despite its discontinuation in clinical development, the study of this compound has provided valuable insights into the complexities of targeting multiple tyrosine kinases. The extensive preclinical data and the lessons learned from its clinical evaluation continue to inform the development of next-generation kinase inhibitors and combination therapies in oncology.
References
- 1. This compound: a dual family epidermal growth factor receptor/ErbB2 and vascular endothelial growth factor receptor tyrosine kinase inhibitor with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase I Study of this compound, a Novel Multitarget Inhibitor of ErbB- and VEGF-Receptor-Family Tyrosine Kinases, in Recurrent Glioblastoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I study of this compound, a novel multitarget inhibitor of ErbB- and VEGF-receptor-family tyrosine kinases, in recurrent glioblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
AEE788: A Dual Inhibitor of EGFR and VEGFR Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
AEE788 is a potent, orally bioavailable small molecule inhibitor that demonstrates significant activity against both the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) families of receptor tyrosine kinases. This dual inhibitory action makes this compound a compound of interest for cancer therapy, as it can simultaneously target tumor cell proliferation and angiogenesis. This technical guide provides a comprehensive overview of the IC50 values of this compound for EGFR and VEGFR, details the experimental protocols for their determination, and illustrates the associated signaling pathways.
Data Presentation: IC50 Values of this compound
The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Table 1: In Vitro Kinase Inhibition of this compound
| Target Kinase | IC50 (nM) |
| EGFR (Enzyme) | 2[1][2][3] |
| VEGFR-2 (KDR) (Enzyme) | 77[1][3] |
| VEGFR-1 (Flt-1) (Enzyme) | 59[1][3] |
Table 2: Cellular Inhibition of Phosphorylation by this compound
| Target | Cell Line | IC50 (nM) |
| EGFR Phosphorylation | A431 | 11[1][3] |
| VEGFR-2 (KDR) Phosphorylation | CHO | Not explicitly quantified in the provided results. |
Experimental Protocols
The determination of the IC50 values for this compound involves specific in vitro kinase assays and cell-based phosphorylation assays. The methodologies are detailed below.
In Vitro Kinase Assay for IC50 Determination
This protocol outlines the general procedure for determining the IC50 values of this compound against purified EGFR and VEGFR kinase domains.
Objective: To measure the concentration of this compound required to inhibit 50% of the in vitro enzymatic activity of EGFR and VEGFR kinases.
Materials:
-
Recombinant glutathione S-transferase (GST)-fused kinase domains of EGFR and VEGFR (KDR, Flt-1).
-
This compound compound.
-
Poly(Glu, Tyr) 4:1 as a generic substrate.
-
[γ-33P]ATP (radiolabeled).
-
Kinase buffer (composition may vary but generally contains Tris-HCl, MgCl2, MnCl2, and BSA).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
This compound is serially diluted to various concentrations.
-
The kinase, substrate, and ATP are prepared in the kinase buffer. The final ATP concentration is typically kept at or near the Km value for each specific kinase.
-
-
Assay Reaction:
-
The in vitro kinase assays are performed in 96-well plates.[1][2]
-
A reaction mixture is prepared containing the respective recombinant GST-fused kinase domain (e.g., EGFR, KDR).[1][2]
-
The serially diluted this compound or vehicle (DMSO) is added to the wells.
-
The reaction is initiated by the addition of the substrate poly(Glu, Tyr) and [γ-33P]ATP.[1][2]
-
The plates are incubated at room temperature for a defined period (e.g., 15-45 minutes) to allow for the phosphorylation of the substrate.[1][2]
-
-
Detection and Measurement:
-
Following incubation, the reaction is stopped, and the phosphorylated substrate is captured.
-
The amount of incorporated radiolabeled phosphate is quantified using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based ELISA for Inhibition of Receptor Phosphorylation
This protocol describes the methodology to assess the inhibitory effect of this compound on ligand-induced receptor phosphorylation in a cellular context.
Objective: To determine the concentration of this compound required to inhibit 50% of the growth factor-induced phosphorylation of EGFR in cultured cells.
Materials:
-
A431 human epidermoid carcinoma cells (for EGFR).
-
Cell culture medium and supplements.
-
Epidermal Growth Factor (EGF).
-
This compound compound.
-
Fixing solution.
-
Quenching buffer.
-
Blocking solution.
-
Primary antibodies (anti-phospho-EGFR and anti-total-EGFR).
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution.
-
96-well tissue culture plates.
-
Microplate reader.
Procedure:
-
Cell Culture and Treatment:
-
A431 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are serum-starved for a period to reduce basal receptor phosphorylation.
-
The cells are then pre-incubated with various concentrations of this compound or vehicle for a specified time.
-
Ligand stimulation is performed by adding EGF to the wells to induce EGFR phosphorylation.
-
-
Cell Fixing and Permeabilization:
-
The cell culture medium is removed, and cells are fixed with a fixing solution.
-
The cells are then treated with a quenching buffer to reduce background signal.
-
-
Immunodetection:
-
The wells are blocked with a blocking solution to prevent non-specific antibody binding.
-
The cells are incubated with a primary antibody specific for phosphorylated EGFR. In parallel, a separate set of wells is incubated with an antibody for total EGFR to normalize for cell number.
-
After washing, the cells are incubated with an HRP-conjugated secondary antibody.
-
-
Signal Detection and Quantification:
-
A TMB substrate is added to the wells, and the color is allowed to develop.
-
The reaction is stopped with a stop solution, and the absorbance is measured at 450 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance values for phospho-EGFR are normalized to the total EGFR values.
-
The percentage of inhibition of phosphorylation is calculated for each this compound concentration relative to the EGF-stimulated control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflow
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, which initiates a cascade of downstream signaling events.
Caption: this compound inhibits the EGFR signaling cascade.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels. Ligand binding to VEGFRs, primarily VEGFR-2 (KDR), triggers receptor dimerization and autophosphorylation, leading to the activation of downstream pathways that promote endothelial cell proliferation, migration, and survival.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: a dual family epidermal growth factor receptor/ErbB2 and vascular endothelial growth factor receptor tyrosine kinase inhibitor with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to AEE788 for Angiogenesis Research
This compound is a potent, orally bioavailable small molecule that functions as a dual inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinase families.[1][2][3] Its ability to simultaneously target tumor cell proliferation and angiogenesis has made it a significant compound in oncology and angiogenesis research.[1][2] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols.
Core Mechanism of Action
This compound, a 7H-pyrrolo[2,3-d]pyrimidine derivative, exerts its anti-tumor and anti-angiogenic effects by competitively inhibiting the ATP-binding sites of multiple receptor tyrosine kinases (RTKs).[1][3] This dual inhibition blocks critical signaling pathways responsible for both the growth of tumor cells and the formation of new blood vessels that supply them.
-
Anti-Proliferative Effects: By targeting EGFR (ErbB1) and ErbB2 (HER2), this compound directly inhibits the signaling cascades that drive the proliferation and survival of tumor cells overexpressing these receptors.[1][2] Aberrant EGFR and ErbB2 signaling is a well-documented driver in numerous cancer types.[1][3]
-
Anti-Angiogenic Effects: this compound inhibits VEGFR-1 (Flt-1) and VEGFR-2 (KDR), key receptors in the VEGF signaling pathway.[1][4] This pathway is a primary mediator of angiogenesis, the process of new blood vessel formation.[3] By blocking VEGFR signaling, this compound can inhibit the proliferation of endothelial cells, reduce tumor vascularization, and decrease vascular permeability.[1][2][5]
The combined blockade of these pathways provides a multifaceted approach to cancer therapy, addressing both the tumor cells and their supportive vasculature.
Quantitative Data Presentation
The efficacy of this compound has been quantified across numerous enzymatic and cellular assays. The following tables summarize the key inhibitory concentrations (IC₅₀) and effective doses (ED₅₀).
| Kinase Target | IC₅₀ (nM) | Reference(s) |
| EGFR | 2 | [1][2][3][4] |
| ErbB2 (HER2) | 6 | [1][2][3][4] |
| VEGFR-2 (KDR) | 77 | [1][2][3][4] |
| VEGFR-1 (Flt-1) | 59 | [1][2][3][4] |
| c-Src | 61 | [2] |
| c-Abl | 52 | [2] |
| c-Fms | 60 | |
| ErbB4 (HER4) | 160 | [2] |
| PDGFR-β | 320 | [2][4] |
| VEGFR-3 (Flt-4) | 330 | [2][4] |
| c-Kit | 790 | [2][4] |
| Assay Type | Cell Line | IC₅₀ (nM) | Reference(s) |
| EGFR Phosphorylation | A431 | 11 | [1][2][3][4] |
| ErbB2 Phosphorylation | BT-474 | 220 | [1][2][3][4] |
| EGF-driven Proliferation | HUVEC | 43 | [2] |
| VEGF-driven Proliferation | HUVEC | 155 | [2] |
| EGFR-expressing Cell Proliferation | NCI-H596 | 78 | [2] |
| ErbB2-overexpressing Cell Proliferation | SK-BR-3 | 49 | [2] |
| EGFRvIII-driven Proliferation | 32D/EGFRvIII | 10 | [2] |
| Medulloblastoma Cell Proliferation | Daoy | 3800 | [6] |
| Medulloblastoma Cell Proliferation | D283 | 1700 | [6] |
| Model Type | Endpoint | Efficacy | Dose/Schedule | Reference(s) |
| Murine Growth Factor Implant | VEGF-Induced Angiogenesis (ED₅₀) | 26-32 mg/kg | Oral | [2] |
| Cutaneous SCC Xenograft | Tumor Growth Inhibition | 54% | 50 mg/kg, 3x weekly | [7][8] |
| Medulloblastoma Xenograft (Daoy) | Tumor Growth Inhibition | 51% | Not specified | [6] |
| Medulloblastoma Xenograft (DaoyHER2) | Tumor Growth Inhibition | 72% | Not specified | [6] |
| Hepatocellular Carcinoma Xenograft | Reduced Tumor Growth & Vascularization | Significant | 50 mg/kg, 3x weekly | [5][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe common protocols used to evaluate this compound.
This assay measures the ability of this compound to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by specific growth factors.
Methodology:
-
Cell Seeding: HUVECs are seeded in 96-well plates (e.g., 5,000 cells/well) and allowed to attach for 24 hours in standard growth medium.[10]
-
Starvation: The medium is replaced with a low-serum or serum-free medium for 24 hours to synchronize the cells and reduce baseline proliferation.[10]
-
Treatment: Cells are treated with a serial dilution of this compound for a short pre-incubation period (e.g., 1 hour).
-
Stimulation: Recombinant human VEGF or EGF is added to the wells to stimulate proliferation (e.g., 10 ng/mL). Control wells receive no growth factor or this compound.
-
Incubation: The plates are incubated for 48-72 hours to allow for cell proliferation.
-
Quantification: Cell viability or proliferation is measured using a standard method such as an MTT assay or by quantifying DNA content with a fluorescent dye (e.g., CyQuant).
-
Analysis: The results are normalized to controls, and IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.
This model assesses the anti-tumor and anti-angiogenic efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: Human tumor cells (e.g., Colo16, Daoy, HepG2) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[7][9]
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100 mm³).[2] Tumor volume is calculated regularly using the formula: (Length x Width²) / 2.
-
Randomization: Mice are randomized into control and treatment groups (n=8-10 per group) to ensure an even distribution of initial tumor sizes.[7][9]
-
Treatment Administration: this compound is formulated for oral gavage (e.g., in N-methylpyrrolidone/PEG300) and administered at a specified dose and schedule (e.g., 50 mg/kg, three times per week).[7][9] The control group receives the vehicle solution.
-
Monitoring: Tumor size and body weight are measured 2-3 times per week. Animal health is monitored daily.
-
Endpoint: The study is concluded after a predefined period (e.g., 21 days) or when tumors in the control group reach a predetermined maximum size.[7]
-
Tissue Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) to assess cell proliferation (Ki-67), apoptosis (TUNEL), and microvessel density (CD31).[6][7]
This assay quantifies the ability of this compound to inhibit the phosphorylation of its target receptors within a cellular context.
Methodology:
-
Cell Culture: Cells overexpressing the target receptor (e.g., A431 for EGFR, BT-474 for ErbB2) are grown to near-confluence in multi-well plates.[2]
-
Starvation: Cells are serum-starved for several hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound for 1-2 hours.
-
Ligand Stimulation: The relevant ligand (e.g., EGF for EGFR, NRG1 for ErbB2) is added for a short period (5-15 minutes) at 37°C to induce receptor phosphorylation.
-
Lysis: Cells are immediately washed with cold PBS and lysed with a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
ELISA: The cell lysates are transferred to an ELISA plate pre-coated with a capture antibody specific for the total target protein (e.g., total EGFR).
-
Detection: A detection antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR), conjugated to an enzyme like HRP, is added.
-
Signal Generation: A substrate is added, and the resulting colorimetric or chemiluminescent signal is measured. The signal intensity is directly proportional to the amount of phosphorylated protein.
-
Analysis: The data are normalized to the stimulated control, and IC₅₀ values are determined.[2]
Conclusion
This compound is a well-characterized dual inhibitor of EGFR/ErbB2 and VEGFR pathways, demonstrating potent anti-proliferative and anti-angiogenic activities both in vitro and in vivo.[1] The quantitative data and established protocols outlined in this guide provide a solid foundation for researchers and drug developers working to explore its therapeutic potential and to investigate the fundamental mechanisms of angiogenesis and tumor growth. While early clinical trials noted toxicity challenges, the compound remains a valuable tool for preclinical research.[11][12]
References
- 1. This compound: a dual family epidermal growth factor receptor/ErbB2 and vascular endothelial growth factor receptor tyrosine kinase inhibitor with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Dual Inhibitor this compound Reduces Tumor Growth in Preclinical Models of Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound, a dual tyrosine kinase receptor inhibitor, induces endothelial cell apoptosis in human cutaneous squamous cell carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Quantitative analysis of human umbilical vein endothelial cell morphology and tubulogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I study of this compound, a novel multitarget inhibitor of ErbB- and VEGF-receptor-family tyrosine kinases, in recurrent glioblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
AEE788 in Glioblastoma Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of AEE788, a dual inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinases, in the context of glioblastoma (GBM). This document synthesizes key findings on its mechanism of action, efficacy in vitro and in vivo, and the signaling pathways it modulates.
Core Mechanism of Action
This compound is a 7H-pyrrolo[2,3-d]pyrimidine derivative that functions as an orally active, reversible tyrosine kinase inhibitor.[1][2] It potently targets both the ErbB and VEGF receptor families.[3][4] Specifically, it inhibits EGFR (ErbB1) and ErbB2 (HER2) at low nanomolar concentrations and VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1) at slightly higher concentrations.[5][6] This dual inhibition is critical in glioblastoma, a disease characterized by frequent EGFR amplification and a high degree of vascularization driven by VEGF.[7][8] By targeting both tumor cell proliferation and angiogenesis, this compound presents a multi-pronged therapeutic strategy.[5]
Quantitative Preclinical Data
The following tables summarize the quantitative data from preclinical studies of this compound, providing insights into its potency and efficacy in glioblastoma models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme/Cellular Process | Cell Line | IC50 Value | Reference |
| EGFR (enzyme) | - | 2 nM | [5][6] |
| ErbB2 (enzyme) | - | 6 nM | [5][6] |
| KDR (VEGFR-2) (enzyme) | - | 77 nM | [5][6] |
| Flt-1 (VEGFR-1) (enzyme) | - | 59 nM | [5][6] |
| EGFR phosphorylation (cellular) | - | 11 nM | [5][6] |
| ErbB2 phosphorylation (cellular) | - | 220 nM | [5][6] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Outcome | Reference |
| Human Malignant Glioma | This compound + RAD001 | Greater tumor growth inhibition and increased median survival compared to monotherapy | [1][9] |
| Medulloblastoma (Daoy) | This compound | 51% tumor volume inhibition | [10][11][12] |
| Medulloblastoma (DaoyPt - chemoresistant) | This compound | 45% tumor volume inhibition | [10][11][12] |
| Medulloblastoma (DaoyHER2 - HER2 overexpressing) | This compound | 72% tumor volume inhibition | [10][11][12] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by intercepting key signaling cascades that drive glioblastoma progression. The primary pathways affected are the EGFR/ErbB2 and VEGFR signaling networks.
Figure 1: this compound inhibits EGFR, ErbB2, and VEGFR signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound in glioblastoma models.
In Vitro Cell Proliferation Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on glioblastoma cell lines.
Figure 2: Workflow for in vitro cell proliferation assay.
Methodology:
-
Cell Seeding: Glioblastoma cells (e.g., U87MG, LN-18, LN-229) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach for 24 hours.
-
Drug Treatment: this compound is serially diluted in culture medium to a range of concentrations (e.g., 0.01 to 10 µM) and added to the cells.
-
Incubation: The plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay according to the manufacturer's protocol.
-
Data Analysis: The absorbance or luminescence data is normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis.
Western Blotting for Phospho-Protein Analysis
This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of its target receptors and downstream signaling proteins.
Methodology:
-
Cell Lysis: Glioblastoma cells are treated with this compound for a specified time, followed by stimulation with a growth factor (e.g., EGF) if required. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of EGFR, Akt, and MAPK.
-
Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
Figure 3: Workflow for in vivo glioblastoma xenograft study.
Methodology:
-
Cell Implantation: Human glioblastoma cells are implanted subcutaneously into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Once tumors reach a volume of approximately 100-200 mm³, mice are randomized into vehicle control and this compound treatment groups.
-
Drug Administration: this compound is administered orally, typically daily, at a dose determined from pharmacokinetic and tolerability studies (e.g., 50 mg/kg).
-
Monitoring: Tumor dimensions and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint and Analysis: At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry). Tumor growth inhibition is calculated and statistical analysis is performed to determine significance.
Resistance and Combination Therapies
Despite the initial promise of EGFR inhibitors, resistance is a significant challenge in glioblastoma therapy.[13] One proposed mechanism of resistance to EGFR-specific inhibition in EGFR-overexpressing glioblastoma cells is the co-expression of HER2, which can be overcome by the dual EGFR/HER2 inhibitory activity of this compound.[13]
To combat resistance and enhance efficacy, this compound has been explored in combination with other targeted agents. A notable combination is with the mTOR inhibitor RAD001 (everolimus).[1][9] This dual blockade of upstream receptor tyrosine kinases and a key downstream signaling node has been shown to result in synergistic anti-tumor effects, including increased cell cycle arrest and apoptosis, leading to greater tumor growth inhibition in glioblastoma xenografts.[1][2][9]
Conclusion
This compound demonstrates significant preclinical activity against glioblastoma models through its dual inhibition of EGFR and VEGFR signaling pathways. The quantitative data from in vitro and in vivo studies support its potential as a therapeutic agent, particularly in combination with other targeted therapies like mTOR inhibitors. The detailed experimental protocols provided herein offer a framework for further investigation into the utility of this compound and similar multi-targeted kinase inhibitors in the treatment of glioblastoma. However, it is important to note that a phase I clinical trial of this compound in recurrent glioblastoma was discontinued due to unacceptable toxicity and minimal activity, highlighting the challenges of translating preclinical findings to the clinical setting.[7][8]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Study of this compound in Patients With Recurrent/Relapse Glioblastoma Multiforme (GBM) | Clinical Research Trial Listing [centerwatch.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound: a dual family epidermal growth factor receptor/ErbB2 and vascular endothelial growth factor receptor tyrosine kinase inhibitor with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I Study of this compound, a Novel Multitarget Inhibitor of ErbB- and VEGF-Receptor-Family Tyrosine Kinases, in Recurrent Glioblastoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I study of this compound, a novel multitarget inhibitor of ErbB- and VEGF-receptor-family tyrosine kinases, in recurrent glioblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination therapy of inhibitors of epidermal growth factor receptor/vascular endothelial growth factor receptor 2 (this compound) and the mammalian target of rapamycin (RAD001) offers improved glioblastoma tumor growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual Inhibitor this compound Reduces Tumor Growth in Preclinical Models of Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Effect of additional inhibition of human epidermal growth factor receptor 2 with the bispecific tyrosine kinase inhibitor this compound on the resistance to specific EGFR inhibition in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
AEE788: A Technical Guide to its In Vitro Antiproliferative Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the in vitro antiproliferative activities of AEE788, a dual inhibitor of the Epidermal Growth Factor Receptor (EGFR)/ErbB2 and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase families. This compound demonstrates potent activity against a range of cancer cell lines by targeting key signaling pathways involved in tumor growth and angiogenesis.
Core Mechanism of Action
This compound is a 7H-pyrrolo[2,3-d]pyrimidine derivative that functions as a potent, orally active inhibitor of both the EGF and VEGF receptor tyrosine kinase families.[1][2][3] At the enzymatic level, it strongly inhibits EGFR (HER1) and ErbB2 (HER2), key drivers of tumor cell proliferation.[1][2][4][5] Concurrently, it targets VEGFR-1 (Flt-1) and VEGFR-2 (KDR), crucial mediators of angiogenesis, the process of forming new blood vessels that supply tumors with nutrients.[1][2][4][6] This dual inhibition allows this compound to exert both direct antitumor effects on cancer cells and antiangiogenic effects on the tumor microenvironment.[1][7][8]
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound has been quantified against both isolated enzyme systems and whole-cell models. The following tables summarize the half-maximal inhibitory concentrations (IC₅₀), providing a clear measure of the compound's potency.
Table 1: this compound IC₅₀ Values Against Purified Protein Kinases
| Target Kinase | IC₅₀ (nM) |
| EGFR | 2[1][2][4][5][6] |
| ErbB2 (HER2) | 6[1][2][4][5][6] |
| KDR (VEGFR-2) | 77[1][2][4][6] |
| Flt-1 (VEGFR-1) | 59[1][2][4][6] |
| c-Abl | 52[4][6] |
| c-Src | 61[4][6] |
| Flt-4 (VEGFR-3) | 330[4][6] |
| PDGFR-β | 320[1][4] |
| c-Kit | 790[1][4] |
Table 2: Antiproliferative Activity of this compound in Various Cell Lines
| Cell Line | Cancer Type | Key Feature | IC₅₀ |
| A431 | Epidermoid Carcinoma | EGFR expressing | 56 nM[1] |
| NCI-H596 | Adenosquamous Carcinoma | EGFR expressing | 78 nM[1] |
| SK-BR-3 | Breast Adenocarcinoma | ErbB2 overexpressing | 49 nM[1] |
| BT-474 | Breast Ductal Carcinoma | ErbB2 overexpressing | 381 nM[1] |
| Colo16 | Cutaneous Squamous Cell Carcinoma | - | 0.89 µM[7] |
| SRB1 | Cutaneous Squamous Cell Carcinoma | - | 0.21 µM[7] |
| SRB12 | Cutaneous Squamous Cell Carcinoma | - | 0.96 µM[7] |
| T24 | Bladder Carcinoma | Low EGFR/ErbB2 | 4.5 µM[1] |
Signaling Pathways and Mechanism of Inhibition
This compound's antiproliferative effect is a direct result of its ability to block downstream signaling cascades initiated by EGFR and VEGFR. Upon ligand binding, these receptors dimerize and autophosphorylate, creating docking sites for adaptor proteins that activate pro-survival and proliferative pathways, primarily the RAS/MAPK and PI3K/Akt pathways. This compound competitively inhibits ATP binding to the kinase domain of these receptors, preventing phosphorylation and subsequent pathway activation.
The dual-targeting nature of this compound provides a comprehensive approach to inhibiting tumor growth by simultaneously blocking signals that drive cancer cell proliferation and the development of blood vessels that support the tumor.
Experimental Protocols
Standardized assays are crucial for evaluating the antiproliferative effects of this compound. Below are representative protocols for assessing cell viability and receptor phosphorylation.
Protocol 1: Cell Viability/Antiproliferation (MTT Assay)
This protocol determines the concentration of this compound required to inhibit cell growth by 50% (IC₅₀) using a colorimetric assay.
-
Cell Seeding:
-
Harvest and count cells from logarithmic phase cultures.
-
Seed cells in a 96-well flat-bottom plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in the appropriate growth medium. Concentrations typically range from 0.01 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle-only (e.g., 0.1% DMSO) as a negative control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[9]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[9]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Gently mix by pipetting to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Receptor Phosphorylation ELISA
This protocol quantifies the ability of this compound to inhibit ligand-induced receptor phosphorylation in intact cells.[1]
-
Cell Seeding:
-
Seed cells (e.g., A431 for EGFR, BT-474 for ErbB2) in a 96-well plate and grow to 70-80% confluency.[1]
-
Serum-starve the cells for 16-24 hours prior to the experiment to reduce basal receptor phosphorylation.
-
-
Compound Treatment:
-
Treat cells with various concentrations of this compound (or vehicle control) for 2-4 hours at 37°C.
-
-
Ligand Stimulation:
-
Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF for EGFR) for 10-15 minutes at 37°C to induce receptor phosphorylation.
-
-
Cell Lysis and Detection:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody specific for the target receptor (e.g., anti-EGFR antibody).
-
Incubate to allow the receptor to bind.
-
Wash the plate and add a detection antibody that specifically recognizes the phosphorylated form of the receptor (e.g., anti-phospho-tyrosine antibody) conjugated to an enzyme like HRP.
-
Wash again and add the HRP substrate (e.g., TMB).
-
-
Data Acquisition:
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
The signal intensity is proportional to the amount of phosphorylated receptor. Plot the results to determine the IC₅₀ for inhibition of phosphorylation.[1]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound: a dual family epidermal growth factor receptor/ErbB2 and vascular endothelial growth factor receptor tyrosine kinase inhibitor with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound, a dual tyrosine kinase receptor inhibitor, induces endothelial cell apoptosis in human cutaneous squamous cell carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. physiology.elte.hu [physiology.elte.hu]
AEE788: A Dual Inhibitor of EGFR and VEGFR Signaling in Tumor Cell Proliferation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AEE788 is a potent, orally active small-molecule inhibitor that dually targets the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinases.[1][2][3] This dual inhibition allows this compound to simultaneously attack two critical pathways involved in tumor growth and survival: direct tumor cell proliferation and tumor-associated angiogenesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on tumor cell proliferation, and detailed experimental protocols for its evaluation.
Introduction
Aberrant signaling through receptor tyrosine kinases (RTKs) is a hallmark of many cancers. The epidermal growth factor receptor (EGFR) family, including EGFR (ErbB1) and HER2/neu (ErbB2), plays a crucial role in regulating cell proliferation, survival, and differentiation.[3][4] Overexpression or constitutive activation of EGFR is frequently observed in various solid tumors, including non-small cell lung cancer, glioblastoma, and breast cancer, making it a prime target for cancer therapy.[2][4]
Simultaneously, the formation of new blood vessels, a process known as angiogenesis, is essential for tumor growth and metastasis. Vascular endothelial growth factor (VEGF) and its receptors (VEGFRs), particularly KDR (VEGFR-2) and Flt-1 (VEGFR-1), are the primary mediators of angiogenesis.[2][3]
This compound was developed as a dual inhibitor to concurrently block both the EGFR and VEGFR signaling pathways, thereby providing a multi-pronged attack on tumors by inhibiting both tumor cell proliferation and the blood supply that sustains them.[3]
Mechanism of Action
This compound competitively inhibits the ATP binding site of the intracellular tyrosine kinase domain of both EGFR and VEGFR. This prevents the autophosphorylation and subsequent activation of the downstream signaling cascades.[3]
Inhibition of EGFR Signaling
Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates specific tyrosine residues. These phosphotyrosine residues serve as docking sites for various signaling proteins, leading to the activation of downstream pathways such as the Ras/MAPK and PI3K/Akt pathways, which promote cell proliferation, survival, and invasion.[5][6] this compound effectively blocks this initial phosphorylation step, thereby inhibiting the entire downstream signaling cascade.[2][7]
Inhibition of VEGFR Signaling
Similarly, the binding of VEGF to its receptors on endothelial cells triggers receptor dimerization and autophosphorylation, activating signaling pathways that lead to endothelial cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels.[1][6] this compound's inhibition of VEGFR tyrosine kinases, particularly KDR and Flt-1, disrupts these angiogenic signals.[2][3]
Figure 1: Dual inhibition of EGFR and VEGFR signaling pathways by this compound.
Quantitative Data on this compound Activity
This compound has demonstrated potent inhibitory activity against a range of kinases and cancer cell lines.
Kinase Inhibitory Activity
The half-maximal inhibitory concentration (IC50) values of this compound against various isolated kinase enzymes are summarized below.
| Kinase Target | IC50 (nM) |
| EGFR | 2 |
| ErbB2 (HER2) | 6 |
| KDR (VEGFR-2) | 77 |
| Flt-1 (VEGFR-1) | 59 |
| ErbB4 (HER4) | 160 |
| PDGFR-beta | 320 |
| c-Abl | 52 |
| c-Src | 61 |
| c-Kit | 790 |
| Flt-3 | 730 |
| Flt-4 | 330 |
| RET | 740 |
| Data sourced from multiple studies.[2][3][8] |
Cellular Anti-proliferative Activity
This compound has shown significant anti-proliferative effects in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H596 | Non-Small Cell Lung Cancer | 56 |
| HN5 | Head and Neck Squamous Cell | 78 |
| SK-BR-3 | Breast Cancer (ErbB2 o/e) | 49 |
| BT-474 | Breast Cancer (ErbB2 o/e) | 381 |
| 32D/EGFRvIII | EGFRvIII-expressing cells | 10 |
| HUVEC (EGF-stimulated) | Endothelial Cells | 43 |
| HUVEC (VEGF-stimulated) | Endothelial Cells | 155 |
| T24 | Bladder Carcinoma (Ras mut) | 4500 |
| Daoy | Medulloblastoma | 1700 - 3800 |
| Data compiled from various sources.[2][9][10] |
In Vivo Antitumor Efficacy
In preclinical xenograft models, this compound has demonstrated significant tumor growth inhibition.
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Cutaneous SCC (Colo16) | 50 mg/kg, p.o., 3x/week for 21 days | 54% | [1] |
| Medulloblastoma (Daoy) | Not specified | 51% | [10] |
| Medulloblastoma (DaoyHER2) | Not specified | 72% | [10] |
| Hepatocellular Carcinoma (HepG2) | 50 mg/kg, p.o., 3x/week for 5 doses | Significant reduction | [11] |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is a standard method to assess the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding: Seed 1,000-5,000 tumor cells per well in a 96-well plate in complete culture medium and allow them to attach for 24 hours.
-
Serum Starvation (Optional): Replace the medium with a low-serum (e.g., 2% FBS) medium and incubate for another 24 hours.
-
This compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0-10 µM) for 72 hours. A vehicle control (DMSO) should be included.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.4-0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12]
Western Blot Analysis for Phosphorylated Kinases
This protocol is used to determine the effect of this compound on the phosphorylation status of EGFR, VEGFR, and their downstream targets.
-
Cell Lysis: Plate cells and treat with this compound for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total EGFR, VEGFR, Akt, and MAPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).[12]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound orally (e.g., by gavage) at a predetermined dose and schedule (e.g., 50 mg/kg, 3 times a week). The control group receives the vehicle.[12]
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times a week and calculate the tumor volume.
-
Endpoint: Continue the treatment for a defined period or until the tumors in the control group reach a predetermined size.
-
Tissue Analysis (Optional): At the end of the study, tumors can be excised for immunohistochemical analysis of biomarkers such as Ki-67 (proliferation), CD31 (angiogenesis), and phosphorylated EGFR/VEGFR.[1][10]
Figure 2: A typical experimental workflow for evaluating this compound.
Clinical Development
This compound has been evaluated in Phase I clinical trials for various advanced cancers, including glioblastoma multiforme.[4][13][14] These trials have provided valuable information on the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound in humans.[4] While a Phase I study in recurrent glioblastoma showed unacceptable toxicity and minimal activity, leading to its discontinuation for this indication, the data generated has been crucial for understanding the clinical application of dual EGFR/VEGFR inhibitors.[4][14]
Conclusion
This compound is a potent dual inhibitor of EGFR and VEGFR tyrosine kinases that effectively inhibits tumor cell proliferation and angiogenesis. Its mechanism of action, supported by extensive preclinical data, highlights the potential of simultaneously targeting multiple key signaling pathways in cancer. This technical guide provides researchers and drug development professionals with a comprehensive resource on the preclinical evaluation of this compound, including its inhibitory activities and detailed experimental methodologies. The insights gained from the study of this compound continue to inform the development of next-generation multi-targeted cancer therapies.
References
- 1. This compound, a dual tyrosine kinase receptor inhibitor, induces endothelial cell apoptosis in human cutaneous squamous cell carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound: a dual family epidermal growth factor receptor/ErbB2 and vascular endothelial growth factor receptor tyrosine kinase inhibitor with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I Study of this compound, a Novel Multitarget Inhibitor of ErbB- and VEGF-Receptor-Family Tyrosine Kinases, in Recurrent Glioblastoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Dual Inhibitor this compound Reduces Tumor Growth in Preclinical Models of Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Phase I study of this compound, a novel multitarget inhibitor of ErbB- and VEGF-receptor-family tyrosine kinases, in recurrent glioblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
AEE788 In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
AEE788 is a potent, orally bioavailable small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs).[1] It demonstrates significant activity against the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2/ErbB2), and vascular endothelial growth factor receptor 2 (VEGFR2/KDR).[1][2][3] This document provides detailed protocols for in vitro assays to characterize the activity of this compound, including its effects on cell proliferation, and its mechanism of action through inhibition of key signaling pathways.
Mechanism of Action
This compound functions as a dual inhibitor of the EGFR/ErbB and VEGFR receptor families.[3] By binding to the ATP-binding site of these kinases, this compound blocks their phosphorylation and subsequent activation.[2] This inhibition disrupts downstream signaling cascades responsible for cell proliferation, survival, and angiogenesis.[4][5] The primary targets of this compound are EGFR and HER2, with significant activity also observed against VEGFR1 (Flt-1) and VEGFR2 (KDR).[2][6]
Signaling Pathway Targeted by this compound
Caption: this compound inhibits EGFR, HER2, and VEGFR signaling pathways.
Quantitative Data Summary
Enzyme Inhibition Assays
The inhibitory activity of this compound against a panel of purified receptor tyrosine kinases was determined using in vitro kinase assays.
| Kinase Target | IC50 (nM) |
| EGFR | 2 |
| HER2/ErbB2 | 6 |
| KDR (VEGFR2) | 77 |
| Flt-1 (VEGFR1) | 59 |
| c-Abl | 52 |
| c-Src | 61 |
| Flt-4 | 330 |
| PDGFR-β | 320 |
| c-Kit | 790 |
| RET | 740 |
| Flt-3 | 730 |
| ErbB4 | 160 |
Data sourced from multiple studies.[2][6]
Cellular Phosphorylation Inhibition
The effect of this compound on growth factor-induced receptor phosphorylation in cellular assays.
| Cell Line | Receptor Phosphorylation Target | IC50 (nM) |
| A431 | EGFR | 11 |
| BT-474 | ErbB2 | 220 |
Data from cellular ELISA assays.[2]
Antiproliferative Activity
The concentration of this compound required to inhibit the proliferation of various cancer cell lines by 50%.
| Cell Line | Cell Type | IC50 (µM) |
| Colo16 | Cutaneous Squamous Cell Carcinoma | 0.89 |
| SRB1 | Cutaneous Squamous Cell Carcinoma | 0.21 |
| SRB12 | Cutaneous Squamous Cell Carcinoma | 0.96 |
| NCI-H596 | Non-Small Cell Lung Cancer | 0.078 |
| MK (uns.) | (not specified) | 0.056 |
| BT-474 | Breast Cancer | 0.049 |
| SK-BR-3 | Breast Cancer | 0.381 |
| T24 | Bladder Cancer | 4.5 |
Data obtained from MTT and Methylene Blue assays.[2][5]
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted from studies on human cutaneous squamous cell carcinoma cell lines.[5]
Objective: To determine the dose-dependent effect of this compound on cell viability.
Materials:
-
Cancer cell lines (e.g., Colo16, SRB1, SRB12)
-
Complete cell culture medium
-
Low serum (2%) cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.42 mg/mL in medium)
-
DMSO
-
Microplate reader
Procedure:
-
Seed 1,000 tumor cells per well in a 96-well plate with complete medium.
-
Allow cells to attach for 24 hours.
-
Replace the complete medium with a low serum (2%) medium and incubate for another 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0-4 µmol/L). Include a DMSO-only control.
-
Incubate for 72 hours.
-
Add MTT solution to each well and incubate for 2 hours.
-
Lyse the cells by adding 100 µL of DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis for Protein Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of EGFR, VEGFR-2, and downstream signaling proteins like Akt and MAPK.[5]
Objective: To quantify the change in protein phosphorylation in response to this compound treatment.
Materials:
-
Cancer cell lines (e.g., Colo16)
-
Serum-free medium
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% nonfat milk in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-phospho-VEGFR-2, anti-phospho-Akt, anti-phospho-MAPK, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Plate cells and allow them to grow to a suitable confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with this compound at various concentrations (e.g., 0.001-2 µmol/L) for 1 hour.
-
Stimulate the cells with EGF (e.g., 40 ng/mL) for 15 minutes.
-
Lyse the cells and determine the protein concentration.
-
Separate 100 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% nonfat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence reagent.
-
Reprobe the membrane with antibodies for total protein and loading controls (e.g., β-actin).
In Vitro Kinase Assay
This is a general protocol for determining the IC50 of this compound against purified kinases.[7][8]
Objective: To measure the direct inhibitory effect of this compound on kinase activity.
Materials:
-
Recombinant kinase domains (e.g., EGFR, HER2)
-
[γ-33P]ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
96-well plates
-
EDTA
-
Immobilon-polyvinylidene difluoride (PVDF) membrane
-
Phosphoric acid (0.5% and 1.0%)
-
Ethanol
-
Scintillation counter
Procedure:
-
Perform the kinase reaction in a 96-well plate containing the recombinant kinase, substrate, [γ-33P]ATP, and varying concentrations of this compound.
-
Incubate at room temperature for 15-45 minutes.
-
Terminate the reaction by adding EDTA.
-
Transfer a portion of the reaction mixture to a PVDF membrane pre-soaked in 0.5% phosphoric acid.
-
Wash the membrane multiple times with phosphoric acid and once with ethanol.
-
Dry the membrane and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
Workflow Diagrams
Cell Viability Assay Workflow
Caption: Workflow for determining cell viability using the MTT assay.
Western Blot Workflow
Caption: Workflow for Western Blot analysis of protein phosphorylation.
References
- 1. ChemGood [chemgood.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound: a dual family epidermal growth factor receptor/ErbB2 and vascular endothelial growth factor receptor tyrosine kinase inhibitor with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes: AEE788 Western Blot Protocol for p-EGFR
For Researchers, Scientists, and Drug Development Professionals
Introduction
AEE788 is a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[1][2] The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. This compound exerts its therapeutic effect by inhibiting the autophosphorylation of EGFR, thereby blocking downstream signaling cascades.
Western blotting is a fundamental technique to elucidate the efficacy of inhibitors like this compound by quantifying the reduction in the phosphorylation of target proteins. This document provides a comprehensive protocol for assessing the inhibition of EGFR phosphorylation at tyrosine 1068 (p-EGFR Tyr1068) in cultured cells treated with this compound.
Signaling Pathway and Inhibition
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues. One of the key phosphorylation sites is Tyr1068, which serves as a docking site for the GRB2 adaptor protein, leading to the activation of the Ras-MAPK pathway and promoting cell proliferation. This compound, as a tyrosine kinase inhibitor, competes with ATP for the kinase domain of EGFR, thus preventing this autophosphorylation and subsequent downstream signaling.
Caption: EGFR signaling pathway and this compound inhibition.
Experimental Protocol
This protocol outlines the treatment of a suitable cell line (e.g., A549, a human lung carcinoma cell line with high EGFR expression) with this compound, followed by protein extraction and Western blot analysis of p-EGFR (Tyr1068) and total EGFR.
Cell Culture and Treatment
-
Cell Seeding: Plate A549 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once the cells reach the desired confluency, replace the growth medium with a serum-free medium and incubate for 16-24 hours. This step helps to reduce the basal level of EGFR phosphorylation.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., a range of 0.1 to 5 µM). Remove the starvation medium and add the this compound-containing medium to the cells. Incubate for a predetermined duration (e.g., 2 to 24 hours). Include a vehicle control (DMSO) group.[3][4]
-
EGF Stimulation: To induce EGFR phosphorylation, stimulate the cells with recombinant human EGF at a final concentration of 100 ng/mL for 15 minutes at 37°C before cell lysis.[4]
Protein Extraction
-
Cell Lysis: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with RIPA buffer to ensure equal loading in the subsequent steps.
Western Blotting
-
Sample Preparation: To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer to a final concentration of 1X. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples into the wells of a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the protein separation. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against p-EGFR (Tyr1068) and total EGFR overnight at 4°C with gentle agitation. Refer to the table below for recommended antibody dilutions.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the chemiluminescent signal using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-EGFR signal to the total EGFR signal to determine the relative level of EGFR phosphorylation.
Data Presentation
| Parameter | Recommendation |
| Cell Line | A549, PC3, CNE1, Colo16, SKOV3ip1[1][2][3][4] |
| This compound Concentration | 0.1 - 5 µM (dose-response recommended)[3][4] |
| This compound Treatment Time | 2 - 24 hours |
| EGF Stimulation | 100 ng/mL for 15 minutes |
| Protein Loading | 20 - 30 µg per lane |
| Primary Antibody: p-EGFR (Tyr1068) | 1:1000 dilution in 5% BSA/TBST[5] |
| Primary Antibody: Total EGFR | 1:1000 dilution in 5% non-fat milk/TBST[6] |
| Secondary Antibody | HRP-conjugated anti-rabbit IgG, 1:2000 - 1:10000 |
Experimental Workflow
Caption: Western blot workflow for p-EGFR analysis.
References
AEE788: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
AEE788 is a potent, orally bioavailable small molecule inhibitor that demonstrates significant activity against multiple receptor tyrosine kinases (RTKs).[1][2] It primarily targets the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) families, playing a crucial role in cancer cell proliferation and angiogenesis.[3][4][5] These application notes provide a comprehensive overview of this compound, including its mechanism of action, recommended working concentrations for cell culture experiments, and detailed protocols for its use in various in vitro assays.
Mechanism of Action
This compound functions as a dual inhibitor of the EGFR/ErbB2 and VEGFR tyrosine kinase families.[5][6] By binding to the ATP-binding site of these receptors, this compound blocks their phosphorylation and subsequent activation of downstream signaling pathways.[7] This inhibition leads to a reduction in cell proliferation, migration, and survival, as well as an anti-angiogenic effect by targeting endothelial cells.[3][5] The primary targets of this compound include EGFR (ErbB1), ErbB2 (HER2), KDR (VEGFR-2), and Flt-1 (VEGFR-1).[6]
Signaling Pathway Targeted by this compound
References
- 1. ChemGood [chemgood.com]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a dual tyrosine kinase receptor inhibitor, induces endothelial cell apoptosis in human cutaneous squamous cell carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a dual family epidermal growth factor receptor/ErbB2 and vascular endothelial growth factor receptor tyrosine kinase inhibitor with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for AEE788 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the preparation, storage, and handling of a stock solution of AEE788 using dimethyl sulfoxide (DMSO). This compound is a potent, orally bioavailable dual inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinases, with significant implications for cancer research and drug development.[1][2][3][4] Accurate preparation of stock solutions is critical for obtaining reproducible and reliable experimental results. This document outlines the necessary materials, a detailed step-by-step procedure, and essential technical data to ensure the proper use of this compound in a laboratory setting.
Chemical Properties and Technical Data
This compound is a small molecule inhibitor that targets key signaling pathways involved in tumor cell proliferation and angiogenesis.[3][4] Understanding its chemical properties is fundamental to its correct handling and application in in vitro and in vivo studies.
| Property | Value | Reference |
| Molecular Weight | 440.58 g/mol | [5][6] |
| Formula | C27H32N6 | [5][6] |
| CAS Number | 497839-62-0 | [5] |
| Appearance | White to off-white solid | [5] |
| Purity | ≥98% (HPLC) | |
| Solubility in DMSO | 25 mg/mL to 88 mg/mL (up to 199.73 mM) | [6][7] |
| Storage (Powder) | -20°C for 3 years or 4°C for 2 years | [5] |
| Storage (Stock Solution in DMSO) | -80°C for up to 2 years; -20°C for up to 1 year | [5] |
Note: The solubility of this compound in DMSO can be influenced by the purity of the DMSO. It is highly recommended to use newly opened, anhydrous DMSO for the best results.[5][6] Sonication may be required to fully dissolve the compound.[5]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the phosphorylation of key receptor tyrosine kinases. It is a potent inhibitor of EGFR (IC50 = 2 nM), ErbB2 (HER2) (IC50 = 6 nM), and VEGFRs, including KDR (VEGFR-2, IC50 = 77 nM) and Flt-1 (VEGFR-1, IC50 = 59 nM).[3][4] By blocking these receptors, this compound disrupts downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[8] This dual inhibition of both tumor cell growth and the blood supply to the tumor makes this compound a compound of significant interest in oncology research.[1][3][4]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Calculate the required mass of this compound:
-
To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM solution: Mass (mg) = 10 mM x 1 mL x 440.58 g/mol / 1000 = 4.4058 mg
-
-
Accurately weigh out approximately 4.41 mg of this compound powder using a calibrated analytical balance.
-
-
Dissolve this compound in DMSO:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquot and Store:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[5] Avoid repeated freeze-thaw cycles.[5]
-
Experimental Workflow
References
- 1. This compound, a dual tyrosine kinase receptor inhibitor, induces endothelial cell apoptosis in human cutaneous squamous cell carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for AEE788 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AEE788, a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, in mouse xenograft models. The following sections detail its mechanism of action, provide established experimental protocols, and summarize key dosage and administration data from preclinical studies.
Mechanism of Action
This compound is a potent, orally bioavailable multi-target tyrosine kinase inhibitor.[1][2] It primarily targets EGFR (also known as ErbB1 or HER1) and its family member ErbB2 (HER2), as well as VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1).[2][3][4] By inhibiting the phosphorylation of these receptors, this compound effectively blocks their activation and downstream signaling cascades, such as the MAPK and Akt pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.[5][6][7] This dual inhibition of both tumor cell growth and the blood supply to the tumor makes this compound a compelling agent for cancer therapy.[4][8]
Figure 1: this compound Signaling Pathway Inhibition.
Quantitative Data Summary
The following table summarizes the dosages and administration routes of this compound used in various mouse xenograft models. The most common dosage is 50 mg/kg administered orally.
| Tumor Type | Cell Line | Mouse Strain | This compound Dosage | Administration Route | Treatment Schedule | Reference |
| Cutaneous Squamous Cell Carcinoma | Colo16 | Nude | 50 mg/kg | Oral gavage | Thrice weekly | [5][8] |
| Adenosquamous Lung Carcinoma | NCI-H596 | BALB/c Nude | 50 mg/kg | Oral | Thrice weekly | [3] |
| Prostate Carcinoma | DU145 | Nude | 50 mg/kg or 30 mg/kg | Oral | Thrice weekly or five times per week | [3] |
| Hepatocellular Carcinoma | HepG2 | NMRI | 50 mg/kg | Oral gavage | Thrice weekly | [6][7][9][10] |
| Anaplastic Thyroid Carcinoma | K-4 | Nude | 50 mg/kg | Oral gavage | Thrice weekly | [11] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound in mouse xenograft models.
Xenograft Model Establishment
A standardized workflow for establishing a subcutaneous xenograft model is crucial for reproducible results.
Figure 2: Xenograft Establishment Workflow.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., Colo16, NCI-H596, DU145, HepG2) in their recommended growth medium until they reach 70-80% confluency.
-
Cell Preparation: Harvest the cells using trypsin, wash them with phosphate-buffered saline (PBS), and resuspend them in a suitable medium like Hank's Balanced Salt Solution (HBSS) or PBS at a concentration of, for example, 4 x 10^6 cells/mL.[5]
-
Animal Model: Use immunodeficient mice, such as 8 to 10-week-old male nude mice.[5]
-
Injection: Subcutaneously inject a specific number of cells (e.g., 4 x 10^5 cells in 100 µL) into the dorsal flank of each mouse.[5]
-
Tumor Growth: Allow the tumors to grow until they are palpable or reach a predetermined size (e.g., approximately 100 mm³).[3]
-
Randomization: Once tumors are established, randomly assign the mice to different treatment groups (e.g., vehicle control and this compound treatment).[5]
This compound Administration
Protocol:
-
Preparation of this compound: The formulation of this compound for oral administration is a critical step. While specific vehicle compositions are often proprietary, a common approach involves suspending the compound in a vehicle like N-methylpyrrolidone and polyethylene glycol 300 (1:9 v/v).[11]
-
Administration: Administer this compound or the vehicle control to the mice via oral gavage at the specified dosage and schedule (e.g., 50 mg/kg, thrice weekly).[5][6][7][8][9]
Evaluation of Treatment Efficacy
Protocol:
-
Tumor Volume Measurement: Measure the tumor dimensions (length and width) with calipers twice a week and calculate the tumor volume using the formula: (Length x Width²) / 2.[5]
-
Body Weight Monitoring: Monitor the body weight of the mice twice a week as an indicator of toxicity. A significant body weight loss (>25%) may necessitate euthanasia.[5]
-
Survival Analysis: In some studies, the overall survival of the mice is monitored, and Kaplan-Meier survival curves are generated.[5]
-
Immunohistochemical Analysis: At the end of the study, euthanize the mice and harvest the tumors for further analysis.
-
Phosphorylation Status: Perform immunohistochemistry or Western blotting to assess the phosphorylation levels of EGFR, VEGFR, Akt, and MAPK to confirm the on-target effect of this compound.[5][6][7]
-
Proliferation and Apoptosis: Use markers like PCNA (proliferating cell nuclear antigen) to assess cell proliferation and TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to evaluate apoptosis in the tumor tissue.[5]
-
Angiogenesis: Analyze the microvessel density by staining for endothelial cell markers such as CD31.[5]
-
These protocols and data provide a solid foundation for designing and executing in vivo studies with this compound in mouse xenograft models. Researchers should adapt these guidelines to their specific tumor models and experimental questions.
References
- 1. Facebook [cancer.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound: a dual family epidermal growth factor receptor/ErbB2 and vascular endothelial growth factor receptor tyrosine kinase inhibitor with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. This compound, a dual tyrosine kinase receptor inhibitor, induces endothelial cell apoptosis in human cutaneous squamous cell carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for AEE788 Oral Gavage Formulation in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AEE788 is a potent, orally bioavailable dual inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinases.[1][2][3] It demonstrates significant anti-tumor and anti-angiogenic activity by targeting key signaling pathways involved in tumor cell proliferation, survival, and angiogenesis.[2][4][5] This document provides detailed protocols for the preparation of an this compound oral gavage formulation suitable for in vivo studies and outlines a general procedure for conducting efficacy studies in murine cancer models.
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the phosphorylation of EGFR (ErbB1) and its family member ErbB2 (HER2), as well as VEGFR-2 (KDR) and VEGFR-1 (Flt-1).[2][3][4] This dual inhibition disrupts downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, leading to cell cycle arrest, apoptosis in tumor cells, and inhibition of tumor-associated angiogenesis.[6][7][8] The combined blockade of both EGFR and VEGFR signaling pathways is a promising strategy to overcome resistance and enhance anti-tumor efficacy.[7][9][10][11]
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits EGFR and VEGFR signaling pathways.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) |
| EGFR | 2 |
| ErbB2 (HER2) | 6 |
| KDR (VEGFR-2) | 77 |
| Flt-1 (VEGFR-1) | 59 |
| c-Abl | 52 |
| c-Src | 61 |
Data compiled from multiple sources.[3][4]
Table 2: Cellular Activity of this compound
| Cell Line | Target | IC₅₀ (nM) for Proliferation Inhibition |
| NCI-H596 (Lung) | EGFR expressing | 78 |
| MK (Gastric) | EGFR expressing | 56 |
| BT-474 (Breast) | ErbB2 overexpressing | 49 |
| SK-BR-3 (Breast) | ErbB2 overexpressing | 381 |
| 32D/EGFRvIII | EGFRvIII expressing | 10 |
Data from a study on the anti-tumor activity of this compound.[4]
Table 3: Pharmacokinetic Parameters of this compound in Nude Mice
| Parameter | Value |
| Dose | 100 mg/kg (oral) |
| Cₘₐₓ (Plasma) | 3.73 ± 0.3 µmol/L |
| Tₘₐₓ (Plasma) | 8 h |
Pharmacokinetic data from a study in tumor-bearing mice.[4]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a solution/suspension of this compound in a vehicle suitable for oral gavage in mice. This compound has poor aqueous solubility, necessitating the use of a non-aqueous vehicle.[12][13][14] A commonly used vehicle is a mixture of N-methylpyrrolidone (NMP) and polyethylene glycol 300 (PEG300).[4]
Materials:
-
This compound powder
-
N-methylpyrrolidone (NMP)
-
Polyethylene glycol 300 (PEG300)
-
Sterile microcentrifuge tubes or glass vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator (optional, but recommended)
Procedure:
-
Calculate the required amounts: Determine the total volume of the formulation needed based on the number of animals, the dose, and the dosing volume (typically 5-10 mL/kg for mice).
-
Prepare the vehicle: In a sterile container, prepare the vehicle by mixing NMP and PEG300 in a 1:9 (v/v) ratio. For example, to prepare 10 mL of the vehicle, mix 1 mL of NMP with 9 mL of PEG300.
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Dissolve this compound in NMP: Add the weighed this compound to the calculated volume of NMP. Vortex thoroughly to dissolve the compound. Gentle warming (e.g., 37°C) may aid in dissolution.
-
Add PEG300: Gradually add the PEG300 to the this compound/NMP solution while continuously vortexing.
-
Ensure homogeneity: Continue to vortex the final mixture until it is a homogenous solution or a fine suspension. If a fine suspension is formed, use a water bath sonicator for 5-10 minutes to ensure uniform particle size and prevent precipitation.
-
Storage: The formulation should be prepared fresh before each use. If short-term storage is necessary, store at 4°C and protect from light. Before administration, bring the formulation to room temperature and vortex/sonicate again to ensure homogeneity.
Experimental Workflow for Formulation Preparation
Caption: Workflow for preparing this compound oral gavage formulation.
Protocol 2: In Vivo Tumor Growth Inhibition Study
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials and Animals:
-
Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
-
Cancer cell line of interest (e.g., NCI-H596, DU145)[4]
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
This compound oral gavage formulation (prepared as in Protocol 1)
-
Vehicle control (NMP/PEG300, 1:9 v/v)
-
Calipers
-
Animal balance
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Tumor Cell Implantation:
-
Harvest cultured tumor cells and resuspend them in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 2 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., ~100 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Randomization and Treatment:
-
Monitoring:
-
Monitor animal body weight and overall health daily.
-
Continue to measure tumor volumes every 2-3 days.
-
-
Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific treatment duration.
-
At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blotting for pharmacodynamic markers).
-
Logical Flow of In Vivo Efficacy Study
Caption: Workflow for an in vivo tumor growth inhibition study.
References
- 1. Facebook [cancer.gov]
- 2. This compound: a dual family epidermal growth factor receptor/ErbB2 and vascular endothelial growth factor receptor tyrosine kinase inhibitor with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a dual tyrosine kinase receptor inhibitor, induces endothelial cell apoptosis in human cutaneous squamous cell carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. academic.oup.com [academic.oup.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. apexbt.com [apexbt.com]
Preclinical Protocol for Combined AEE788 and RAD001 Application in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document outlines the preclinical application and protocols for the combination therapy of AEE788 and RAD001 (everolimus). This compound is a dual inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), while RAD001 is an inhibitor of the mammalian target of rapamycin (mTOR).[1] The combination of these two agents has demonstrated synergistic anti-tumor activity in preclinical models of glioblastoma and renal cell carcinoma by simultaneously targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[2][3][4] This protocol provides a detailed guide for in vitro and in vivo studies to evaluate the efficacy of this combination therapy.
Mechanism of Action
The combination of this compound and RAD001 targets critical pathways in cancer progression. This compound inhibits upstream receptor tyrosine kinases (EGFR and VEGFR), while RAD001 blocks the downstream mTOR signaling pathway.[1] This dual blockade leads to enhanced inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis.[2] Preclinical studies have shown that this combination results in a more pronounced anti-proliferative effect and greater tumor growth inhibition than either agent alone.[3]
Signaling Pathway
The following diagram illustrates the targeted signaling pathways of this compound and RAD001.
Caption: Targeted signaling pathways of this compound and RAD001.
Experimental Protocols
In Vitro Studies
1. Cell Proliferation Assay (Thymidine Incorporation)
This assay measures the rate of DNA synthesis and thus cell proliferation.
-
Cell Lines: D54MG (glioblastoma), A498, Caki-1, KTC-26 (renal cell carcinoma).
-
Procedure:
-
Plate 5,000 cells per well in 12-well plates.[2]
-
Treat cells with various concentrations of this compound, RAD001, or the combination in serum-containing media for 72 hours.[2]
-
During the final 3 hours of treatment, label the cells with tritiated thymidine.[2]
-
Measure thymidine incorporation to determine the level of DNA synthesis.
-
2. Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the proportion of cells in different phases of the cell cycle.
-
Procedure:
-
Treat cells with this compound, RAD001, or the combination for a specified period (e.g., 24, 48, 72 hours).
-
Harvest and fix the cells.
-
Stain the cells with a fluorescent dye that binds to DNA (e.g., propidium iodide).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases. The combination of this compound and RAD001 has been shown to result in a greater number of cells in the G0/G1 phase and a lower number in the S-phase compared to either drug alone.[5][3]
-
3. Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the inhibition of signaling pathways.
-
Procedure:
-
Treat synchronized or asynchronous cell cultures with this compound, RAD001, or the combination for various time points (e.g., 1, 3, 6, 24 hours).[5]
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phosphorylated EGFR, Akt, S6 ribosomal protein) and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands. This compound has been shown to decrease EGFR phosphorylation, while RAD001 potently decreases the phosphorylation of the S6 ribosomal protein.[2]
-
In Vivo Studies
Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of the drug combination in a living organism.
-
Animal Model: Athymic mice.[2]
-
Procedure:
-
Establish human malignant glioma or renal cell carcinoma tumor xenografts in athymic mice.[2]
-
Once tumors are established, treat the mice orally with this compound, RAD001, or the combination.[2]
-
Monitor tumor growth and the median survival of the mice. The combination therapy has been shown to result in greater tumor growth inhibition and increased median survival compared to monotherapy.[2]
-
At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67).[2]
-
Experimental Workflow
Caption: Preclinical experimental workflow for this compound and RAD001.
Quantitative Data Summary
| Experiment | Cell Line(s) | Treatment | Outcome | Reference |
| In Vitro | ||||
| Cell Proliferation | D54MG, A498, Caki-1, KTC-26 | This compound, RAD001, Combination | Combination treatment further decreased the proliferation rate compared to single-agent application. | , |
| Cell Cycle Analysis | A498, Caki-1, KTC-26 | This compound, RAD001, Combination | Combination treatment resulted in greater rates of G0/G1 cells and lower rates of S-phase cells.[5][3] | [5],[3] |
| Western Blot | D54MG, A498, Caki-1 | This compound, RAD001, Combination | This compound decreased EGFR phosphorylation; RAD001 decreased S6 ribosomal protein phosphorylation. | , |
| In Vivo | ||||
| Xenograft Tumor Growth | Human malignant glioma | This compound, RAD001, Combination (oral) | Combination treatment resulted in greater tumor growth inhibition and increased median survival.[2] | [2] |
Conclusion
The combination of this compound and RAD001 represents a promising therapeutic strategy for cancers such as glioblastoma and renal cell carcinoma. The provided protocols offer a framework for preclinical evaluation of this combination therapy. Researchers should adapt these protocols to their specific experimental needs and cell lines. The synergistic effect observed in preclinical models warrants further investigation and potential clinical development.
References
- 1. Combination therapy of inhibitors of epidermal growth factor receptor/vascular endothelial growth factor receptor 2 (this compound) and the mammalian target of rapamycin (RAD001) offers improved glioblastoma tumor growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. doaj.org [doaj.org]
- 5. Combining the receptor tyrosine kinase inhibitor this compound and the mammalian target of rapamycin (mTOR) inhibitor RAD001 strongly inhibits adhesion and growth of renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining AEE788 Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for determining the cytotoxic effects of AEE788, a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.
Introduction
This compound is a small molecule inhibitor that targets key signaling pathways involved in tumor cell proliferation, survival, and angiogenesis.[1][2] The MTT assay is a well-established colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity.[3][4][5] This document outlines a detailed protocol for evaluating this compound-induced cytotoxicity and provides a summary of reported IC50 values in various cancer cell lines.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines as determined by the MTT assay. These values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Medulloblastoma | Daoy | 3.8 | [6][7] |
| Medulloblastoma | D283 | 1.7 | [6][7] |
Note: IC50 values can vary depending on experimental conditions such as cell seeding density, treatment duration, and specific protocol variations.
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity
This protocol is a generalized procedure and should be optimized for specific cell lines and laboratory conditions.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Cancer cell lines of interest (e.g., glioblastoma, lung, breast, colon)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells to ensure viability is above 90%.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in a complete culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should also be prepared.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[4]
-
-
MTT Incubation:
-
After the treatment period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium and 20 µL of MTT reagent (5 mg/mL) to each well.[5]
-
Incubate the plate for 3-4 hours at 37°C and 5% CO2, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the MTT solution from the wells.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT reagent only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes 50% inhibition of cell viability.[9]
-
Mandatory Visualization
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxic effects of the newly-developed chemotherapeutic agents 17-AAG in combination with oxaliplatin and capecitabine in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Evaluating Anti-Angiogenic Properties of AEE788 in HUVEC Cells
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1] Human Umbilical Vein Endothelial Cells (HUVECs) are a standard in vitro model for studying the various stages of angiogenesis, including endothelial cell proliferation, migration, and differentiation into capillary-like structures.[2][3] AEE788 is a potent small molecule inhibitor that targets multiple receptor tyrosine kinases. It functions as a dual inhibitor of the epidermal growth factor receptor (EGFR/ErbB) family and the vascular endothelial growth factor receptor (VEGFR) family, making it a compound of interest for both its anti-proliferative and anti-angiogenic activities.[4][5] These notes provide detailed protocols for assessing the anti-angiogenic effects of this compound on HUVEC cells.
Mechanism of Action of this compound in HUVECs
This compound exerts its anti-angiogenic effects primarily by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR), a key mediator of angiogenic signaling in endothelial cells.[4][6] Upon binding of its ligand (VEGF-A), VEGFR2 dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such as the PI3K/Akt and MAPK pathways.[7] These pathways are crucial for promoting endothelial cell survival, proliferation, and migration.[8] By binding to the ATP-binding site of the VEGFR2 tyrosine kinase domain, this compound blocks its phosphorylation and subsequent signal transduction, thereby inhibiting the key cellular processes required for angiogenesis.[4][9]
Data Presentation: Quantitative Summary of this compound Activity
The inhibitory activity of this compound has been quantified against several key tyrosine kinases involved in tumor growth and angiogenesis.
| Target Kinase | IC₅₀ (nM) | Reference |
| EGFR | 2 | [4][5][10] |
| ErbB2 (HER2) | 6 | [4][5][10] |
| KDR (VEGFR2) | 77 | [4][5][10] |
| Flt-1 (VEGFR1) | 59 | [4][5][10] |
| c-Abl | 52 | [5] |
| c-Src | 61 | [5] |
| PDGFR-β | 320 | [5] |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Workflow for Assessing this compound
The overall process for evaluating the anti-angiogenic effects of this compound involves several stages, from basic cell culture to specific functional assays and biochemical analysis.
Experimental Protocols
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., M199 or M200PRF with supplements)[1][11]
-
Fetal Bovine Serum (FBS)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Recombinant Human VEGF-A
-
Basement Membrane Matrix (BME), Growth Factor Reduced (e.g., Matrigel® or Geltrex™)[1][12]
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution[13]
-
96-well and 24-well tissue culture plates
-
Transwell inserts (8-μm pore size) for 24-well plates[11]
-
MTT reagent or other proliferation assay kits (e.g., CellTiter-Glo®)[14][15]
-
RIPA buffer with protease and phosphatase inhibitors
-
Antibodies: anti-p-VEGFR2 (Tyr1175), anti-VEGFR2, anti-GAPDH or anti-β-actin[16][17]
Protocol 1: HUVEC Tube Formation Assay
This assay assesses the ability of HUVECs to differentiate and form three-dimensional capillary-like structures when cultured on a basement membrane matrix.[1][2]
-
Preparation:
-
Thaw growth factor-reduced BME on ice overnight at 4°C. Keep all BME, pipette tips, and plates on ice to prevent premature polymerization.[1][3]
-
Using pre-chilled tips, add 50 µL (for 96-well plate) or 250 µL (for 24-well plate) of BME to each well.[1][12]
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[12]
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs (passage 2-6 is recommended) using Trypsin-EDTA.[12][18]
-
Resuspend cells in a low-serum basal medium (e.g., 0.5-1% FBS).
-
Prepare a cell suspension of 1.0 - 1.5 x 10⁵ cells/mL.[3][18]
-
Prepare treatment media containing a constant concentration of VEGF (e.g., 20-50 ng/mL) and varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM). Include a vehicle control (DMSO).
-
Mix the cell suspension with the treatment media and add 100-200 µL of the final suspension to each BME-coated well.[18]
-
-
Incubation and Imaging:
-
Quantification:
Protocol 2: Transwell Migration (Boyden Chamber) Assay
This assay measures the chemotactic migration of HUVECs towards a chemoattractant like VEGF.[11][20]
-
Preparation:
-
Culture HUVECs to ~80-90% confluency, then serum-starve overnight in a basal medium with 0.5-1% FBS.
-
Prepare the lower chambers of a 24-well plate. Add basal medium containing VEGF (e.g., 25 ng/mL) and the desired concentrations of this compound.[11] Use a medium without VEGF as a negative control.
-
Harvest serum-starved HUVECs and resuspend them in serum-free basal medium at a density of 2 x 10⁵ cells/mL.[11]
-
-
Cell Seeding:
-
Add 100-200 µL of the HUVEC suspension to the upper chamber of each Transwell insert (8-μm pore size).
-
Carefully place the inserts into the lower wells containing the treatment media.
-
-
Incubation and Staining:
-
Incubate the plate at 37°C, 5% CO₂ for 4-16 hours.[11]
-
After incubation, remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[20]
-
Fix the migrated cells on the lower surface with methanol or 4% paraformaldehyde and stain with a solution like Crystal Violet or DAPI.
-
-
Quantification:
-
Count the number of stained, migrated cells in several random fields of view for each membrane using a microscope.
-
Calculate the average number of migrated cells per field for each treatment condition.
-
Protocol 3: Cell Proliferation Assay
This protocol determines the effect of this compound on HUVEC proliferation.
-
Cell Seeding:
-
Seed HUVECs into a 96-well plate at a density of 3,000-5,000 cells per well in full growth medium.[6]
-
Allow cells to attach overnight.
-
-
Treatment:
-
Replace the medium with a low-serum medium containing VEGF and varying concentrations of this compound.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.[21]
-
-
Measurement:
-
Add MTT reagent (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours. Lyse the cells with DMSO and read the absorbance at 570 nm.
-
Alternatively, use a luminescence-based assay like CellTiter-Glo® to measure ATP levels, which correlate with cell viability.[14]
-
-
Analysis:
-
Normalize the readings to the vehicle-treated control to determine the percentage of proliferation inhibition.
-
Calculate the IC₅₀ value for this compound's effect on HUVEC proliferation.
-
Protocol 4: Western Blot for VEGFR2 Phosphorylation
This assay directly measures the inhibition of this compound on its target in HUVECs.[16][17]
-
Cell Culture and Treatment:
-
Grow HUVECs in 6-well plates until they reach ~90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with desired concentrations of this compound for 1-2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce maximal VEGFR2 phosphorylation.[22]
-
-
Protein Extraction:
-
Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS.
-
Lyse the cells directly in the well with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phosphorylated VEGFR2 (p-VEGFR2 Tyr1175) overnight at 4°C.[17]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total VEGFR2 and a loading control like GAPDH or β-actin.[16]
-
-
Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-VEGFR2 signal to the total VEGFR2 or loading control signal to determine the relative inhibition of phosphorylation by this compound.
-
References
- 1. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. ibidi.com [ibidi.com]
- 3. vivomatter.com [vivomatter.com]
- 4. This compound: a dual family epidermal growth factor receptor/ErbB2 and vascular endothelial growth factor receptor tyrosine kinase inhibitor with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. This compound, a dual tyrosine kinase receptor inhibitor, induces endothelial cell apoptosis in human cutaneous squamous cell carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. marinbio.com [marinbio.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promocell.com [promocell.com]
- 19. researchgate.net [researchgate.net]
- 20. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 21. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
AEE788 Technical Support Center: Solubility and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of AEE788 in aqueous media. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, orally active dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase families.[1][2] It blocks signaling through multiple pathways crucial for tumor cell proliferation and angiogenesis. Its primary targets include EGFR (ErbB1), ErbB2 (HER2), VEGFR-1 (Flt-1), and VEGFR-2 (KDR).[2][3] this compound also shows inhibitory activity against other kinases such as c-Abl, c-Fms, and c-Src.[1]
Q2: What is the solubility of this compound in common laboratory solvents?
This compound is characterized by poor solubility in aqueous solutions but demonstrates good solubility in several organic solvents. It is practically insoluble in water and ethanol.[4][5] For experimental use, it is typically dissolved in Dimethyl sulfoxide (DMSO).[1][4]
Q3: My this compound precipitated after I diluted my DMSO stock solution into my aqueous cell culture medium. What happened and what should I do?
This is a common issue known as "precipitation upon dilution." this compound is highly soluble in 100% DMSO but becomes poorly soluble when the concentration of DMSO is lowered by dilution in an aqueous buffer or medium. This leads to the compound falling out of solution.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to use a lower final concentration of this compound in your experiment.
-
Increase Co-solvents (with caution): For some applications, the addition of other solvents or surfactants like PEG300, PEG400, or Tween-80 can help maintain solubility.[4][6] However, these must be tested for toxicity in your specific cell model.
-
Prepare Fresh Dilutions: Always prepare aqueous working solutions fresh from the DMSO stock immediately before use. Do not store this compound in aqueous solutions.
-
Check DMSO Quality: Use fresh, anhydrous (moisture-free) DMSO to prepare your stock solution, as absorbed moisture can reduce the solubility of the compound.[4]
Q4: How should I prepare this compound for in vivo animal studies?
Due to its poor aqueous solubility, this compound requires a specific formulation for oral administration in animal models. These formulations typically involve a mixture of solvents and surfactants to create a stable suspension or solution. A commonly cited vehicle for in vivo administration consists of 90% polyethylene glycol 300 (PEG300) and 10% 1-methyl-2-pyrrolidinone.[7] Other successful formulations include combinations of PEG400, Tween80, and propylene glycol.[4][8] It is critical to ensure the final formulation is homogenous before administration.
Quantitative Solubility Data
The solubility of this compound can vary slightly between suppliers and batches. The following table summarizes reported solubility data in various solvents.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Source(s) |
| DMSO | 88 mg/mL | 199.7 mM | [4] |
| 100 mM | - | [1] | |
| 25 mg/mL | 56.7 mM | [9] | |
| ≥22.05 mg/mL | 50 mM | [5] | |
| Ethanol | Insoluble | - | [4] |
| ≥14.4 mg/mL (with sonication) | 32.7 mM | [5] | |
| 5 mg/mL | 11.3 mM | [9] | |
| Water | Insoluble | - | [4][5] |
| DMF | 25 mg/mL | 56.7 mM | [9] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | 0.57 mM | [9] |
Molecular Weight of this compound: 440.58 g/mol [1]
Signaling Pathway and Experimental Workflows
This compound Mechanism of Action
This compound dually inhibits EGFR/ErbB2 and VEGFR signaling pathways. This blockade disrupts downstream cascades like MAPK and Akt, ultimately reducing tumor cell proliferation, survival, and angiogenesis.[2][10]
Caption: this compound dual inhibition of EGFR and VEGFR signaling pathways.
Experimental Workflow: Preparing this compound Solutions
Following a structured workflow is essential to minimize precipitation and ensure accurate concentrations in your experiments.
Caption: Standard workflow for preparing this compound stock and working solutions.
Troubleshooting Guide: Precipitation Issues
If you encounter precipitation, use this logical guide to identify the cause and find a solution.
Caption: Troubleshooting logic for this compound precipitation in aqueous media.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 440.58)
-
Anhydrous (cell culture grade) Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer or sonicator
Methodology:
-
Calculate the mass of this compound needed. To make 1 mL of a 100 mM stock solution, you will need 44.06 mg of this compound.
-
Carefully weigh the this compound powder and place it into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously. If necessary, use a bath sonicator for brief periods until all solid material is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.[4]
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed, sterile cell culture medium or phosphate-buffered saline (PBS)
Methodology:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Determine the final concentration needed for your experiment.
-
Perform serial dilutions. Directly diluting the highly concentrated stock into a large volume of medium can cause immediate precipitation. It is better to perform one or more intermediate dilution steps.
-
Example for a 10 µM final concentration from a 100 mM stock:
-
Dilute 1 µL of 100 mM stock into 999 µL of medium to get a 100 µM intermediate solution (1:1000 dilution).
-
Dilute 100 µL of the 100 µM intermediate solution into 900 µL of medium to get the final 10 µM working solution (1:10 dilution).
-
-
-
Mix gently by pipetting or inverting after each dilution step.
-
Add the final working solution to your cell cultures immediately. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
Protocol 3: Example Formulation of this compound for In Vivo Oral Administration
This protocol is adapted from published literature and may require optimization.[6]
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Methodology (to prepare 1 mL of dosing solution):
-
Start with 100 µL of a 25.0 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is homogenous and clear.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Mix thoroughly. The final solution should be clear. Use this formulation immediately for oral gavage. The final concentration of this compound in this example is 2.5 mg/mL. The dose administered will depend on the animal's weight.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound: a dual family epidermal growth factor receptor/ErbB2 and vascular endothelial growth factor receptor tyrosine kinase inhibitor with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. adooq.com [adooq.com]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound, a dual tyrosine kinase receptor inhibitor, induces endothelial cell apoptosis in human cutaneous squamous cell carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
AEE788 Off-Target Kinase Effects: A Technical Guide
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the off-target effects of AEE788, a dual inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) families.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent inhibitor of both the epidermal growth factor (EGF) and vascular endothelial growth factor (VEGF) receptor tyrosine kinase families.[1][2] Its primary targets include EGFR (HER1) and ErbB2 (HER2), as well as KDR (VEGFR2) and Flt-1 (VEGFR1).[2][3]
Q2: Does this compound inhibit other kinases besides its primary targets?
A2: Yes, this compound exhibits activity against a range of other kinases, demonstrating off-target effects. The extent of this inhibition varies, with some kinases being potently inhibited while others are only weakly affected.[1]
Q3: How significant are the off-target effects of this compound?
A3: The significance of off-target effects depends on the specific kinase and the concentration of this compound being used. For instance, kinases like c-Abl and c-Src are inhibited at concentrations similar to the inhibition of KDR, while others like PDGFR-β and c-Kit are only weakly inhibited at higher concentrations.[1] It is crucial to consider these off-target effects when designing experiments and interpreting results.
Q4: What experimental approaches can be used to determine the off-target effects of this compound?
A4: A common method to determine off-target effects is to perform in vitro kinase assays against a broad panel of purified kinases. This approach, often referred to as a kinome scan, measures the inhibitory activity of the compound against a wide array of kinases, providing a selectivity profile.
Troubleshooting Guide
Issue: Unexpected cellular phenotype observed after this compound treatment, not explainable by EGFR/VEGFR inhibition alone.
Possible Cause: This could be due to the off-target inhibition of other kinases by this compound.
Troubleshooting Steps:
-
Review the Kinase Selectivity Profile: Compare the concentration of this compound used in your experiment with the IC50 values for the off-target kinases listed in the data table below.
-
Hypothesize Off-Target Involvement: Identify off-target kinases that are inhibited at the experimental concentration and could plausibly contribute to the observed phenotype.
-
Validate Off-Target Effects:
-
Use more selective inhibitors for the suspected off-target kinases to see if they replicate the phenotype.
-
Employ genetic approaches, such as siRNA or CRISPR-Cas9, to deplete the suspected off-target kinase and assess if the this compound-induced phenotype is rescued.
-
Perform a rescue experiment by overexpressing a drug-resistant mutant of the suspected off-target kinase.
-
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against a panel of on-target and off-target kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Kinase Target | IC50 (nM) | Kinase Family | Reference |
| On-Target Kinases | |||
| EGFR | 2 | Receptor Tyrosine Kinase | [1][2][3] |
| ErbB2 (HER2) | 6 | Receptor Tyrosine Kinase | [1][2][3] |
| KDR (VEGFR2) | 77 | Receptor Tyrosine Kinase | [1][2][3] |
| Flt-1 (VEGFR1) | 59 | Receptor Tyrosine Kinase | [2][3] |
| Off-Target Kinases | |||
| c-Abl | 52 | Non-receptor Tyrosine Kinase | [3] |
| c-Src | 61 | Non-receptor Tyrosine Kinase | [3] |
| c-Fms | 60 | Receptor Tyrosine Kinase | [3] |
| ErbB4 (HER4) | 160 | Receptor Tyrosine Kinase | [3] |
| PDGFR-β | 320 | Receptor Tyrosine Kinase | [3] |
| Flt-4 (VEGFR3) | 330 | Receptor Tyrosine Kinase | [3] |
| Flt-3 | 730 | Receptor Tyrosine Kinase | [3] |
| RET | 740 | Receptor Tyrosine Kinase | [3] |
| c-Kit | 790 | Receptor Tyrosine Kinase | [3] |
| c-Raf-1 | 2800 | Serine/Threonine Kinase | [3] |
| c-Met | 2900 | Receptor Tyrosine Kinase | [3] |
| Cdk1/Cyc.B | 8000 | Serine/Threonine Kinase | [3] |
| Tek | 2100 | Receptor Tyrosine Kinase | [3] |
| IGF1-R | >10000 | Receptor Tyrosine Kinase | [3] |
| Ins-R | >10000 | Receptor Tyrosine Kinase | [3] |
| PKC-alpha | >10000 | Serine/Threonine Kinase | [3] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 value of this compound against a purified kinase.
Materials:
-
Recombinant purified kinase
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
ATP (radiolabeled [γ-³³P]ATP or unlabeled for non-radiometric methods)
-
Kinase reaction buffer (composition varies depending on the kinase)
-
96-well assay plates
-
Scintillation counter or other detection instrument
Procedure:
-
Prepare this compound Dilutions: Create a serial dilution of this compound in DMSO. Further dilute these in the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
To each well of a 96-well plate, add the kinase reaction buffer.
-
Add the this compound dilution or DMSO (for the control).
-
Add the purified kinase enzyme.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add a mixture of the kinase substrate and ATP (containing a tracer amount of [γ-³³P]ATP) to each well to start the reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Quantify Kinase Activity:
-
Radiometric Assay: Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper). Wash the filters to remove unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity on the filter using a scintillation counter.
-
Non-Radiometric Assays: Follow the specific detection method for the assay format used (e.g., fluorescence, luminescence, or absorbance measurement).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: this compound Signaling Inhibition.
Caption: Off-Target Effect Validation Workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound: a dual family epidermal growth factor receptor/ErbB2 and vascular endothelial growth factor receptor tyrosine kinase inhibitor with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Mechanisms of Resistance to AEE788 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to the dual EGFR/HER2 and VEGFR inhibitor, AEE788.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a multi-targeted tyrosine kinase inhibitor (TKI) that potently inhibits both the epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2), as well as vascular endothelial growth factor receptors (VEGFRs).[1][2] By targeting these receptors, this compound aims to block key signaling pathways involved in tumor cell proliferation, survival, and angiogenesis.
Q2: My cancer cell line shows high EGFR expression but is resistant to this compound. What are the potential reasons?
A2: Resistance to this compound in EGFR-expressing cancer cells can be multifactorial. Some key considerations include:
-
HER2 Expression Levels: The ratio of EGFR to HER2 expression can influence sensitivity. Cells with high EGFR and low HER2 expression may exhibit resistance to EGFR-specific inhibitors, which can sometimes be overcome by the dual EGFR/HER2 inhibition of this compound.[3]
-
Activation of Bypass Signaling Pathways: The cancer cells may have activated alternative signaling pathways that circumvent the blockade of EGFR/HER2. Common bypass pathways include the MET receptor tyrosine kinase and the Insulin-like Growth Factor 1 Receptor (IGF-1R) pathway.[4][5][6][7][8]
-
Incomplete Downstream Pathway Inhibition: Resistance has been associated with incomplete inhibition of downstream signaling cascades, particularly the PI3K/Akt pathway.[3]
Q3: Can this compound overcome resistance to other EGFR inhibitors like gefitinib or erlotinib?
A3: In some contexts, yes. For instance, in glioblastoma cells with high EGFR expression that are resistant to specific EGFR inhibition, this compound has been shown to overcome this resistance, likely due to its additional inhibition of HER2 and the subsequent blockage of EGFR/HER2 heterodimerization.[3] However, if resistance to first-generation EGFR TKIs is driven by mechanisms like MET amplification, the efficacy of this compound alone may be limited, and combination therapies might be necessary.[6][9]
Q4: What is the role of the PI3K/Akt and MAPK pathways in this compound resistance?
A4: The PI3K/Akt and MAPK pathways are critical downstream effectors of EGFR and HER2 signaling. Incomplete inhibition of the PI3K/Akt pathway has been directly linked to resistance to TKIs, including this compound.[3] Conversely, achieving significant blockage of both the PI3K/Akt and MAPK signaling pathways is associated with increased sensitivity and therapeutic efficacy.
Troubleshooting Guides
Issue 1: Unexpectedly High IC50 Value for this compound in an EGFR/HER2-Positive Cell Line
If your cell line, which you expect to be sensitive, shows a high IC50 value for this compound, consider the following troubleshooting steps:
Potential Cause & Troubleshooting Workflow
-
Activation of Bypass Signaling Pathways:
-
Assess MET and IGF-1R Activation: Perform Western blotting to check for the phosphorylation status of MET and IGF-1R in your resistant cells compared to a sensitive control cell line.
-
Investigate Ligand-Mediated Resistance: Measure the concentration of Hepatocyte Growth Factor (HGF), the ligand for MET, in the cell culture supernatant using an ELISA. High levels of HGF can induce resistance to EGFR inhibitors.[10][11][12]
-
Functional Validation: Use siRNA to knock down MET or IGF-1R in your resistant cells and re-assess their sensitivity to this compound using a cell viability assay. A significant decrease in the IC50 value would suggest the involvement of these pathways.
-
-
Incomplete Downstream Pathway Inhibition:
-
Analyze Downstream Signaling: Perform Western blotting to examine the phosphorylation levels of key downstream proteins such as Akt and ERK in the presence of this compound. Persistent phosphorylation despite treatment indicates incomplete pathway inhibition.
-
Consider Combination Therapy: In a research setting, explore combining this compound with an inhibitor of the persistently active pathway (e.g., a PI3K or MEK inhibitor) to see if this restores sensitivity.
-
Data Presentation
Table 1: Inhibitory Activity (IC50) of this compound Against Various Kinases and Cell Lines
| Target/Cell Line | IC50 (nM) | Notes |
| Kinase Assays | ||
| EGFR | 2 | [1][2] |
| ErbB2 (HER2) | 6 | [1][2] |
| KDR (VEGFR2) | 77 | [1][2] |
| Flt-1 (VEGFR1) | 59 | [1][2] |
| Cellular Assays | ||
| A431 (EGFR phosphorylation) | 11 | [2] |
| BT-474 (ErbB2 phosphorylation) | 220 | [2] |
| Daoy (Medulloblastoma) | 3800 | [13][14] |
| D283 (Medulloblastoma) | 1700 | [13][14] |
| H1650 (Gefitinib-Resistant NSCLC) | 9700 | IC50 for AZD9291, a 3rd gen TKI, for comparison.[15][16] |
| H1650GR (Gefitinib-Resistant NSCLC) | 8500 | IC50 for AZD9291, a 3rd gen TKI, for comparison.[15][16] |
| H1975 (Acquired Resistant NSCLC) | 5500 | IC50 for AZD9291, a 3rd gen TKI, for comparison.[15][16] |
| H1975AR (Acquired Resistant NSCLC) | 10300 | IC50 for AZD9291, a 3rd gen TKI, for comparison.[15][16] |
Note: Data for H1650, H1650GR, H1975, and H1975AR are for AZD9291 (osimertinib) and are included to provide a comparative context for acquired resistance in EGFR-mutant NSCLC cell lines.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for Phospho-EGFR/HER2 and Downstream Targets
This protocol is for assessing the phosphorylation status of EGFR, HER2, Akt, and ERK.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pEGFR, anti-EGFR, anti-pHER2, anti-HER2, anti-pAkt, anti-Akt, anti-pERK, anti-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer, and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL detection reagent, and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize to the total protein and/or loading control.
Protocol 3: siRNA-Mediated Gene Knockdown
This protocol is for knocking down a target gene (e.g., MET or IGF1R) to assess its role in this compound resistance.
Materials:
-
siRNA targeting the gene of interest and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM reduced-serum medium
-
Cancer cell line of interest
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate so they are 30-50% confluent at the time of transfection.
-
Transfection Complex Preparation: In separate tubes, dilute the siRNA and the transfection reagent in Opti-MEM. Combine the two solutions and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 24-48 hours.
-
Validation of Knockdown: Harvest the cells and validate the knockdown efficiency by Western blotting or qRT-PCR.
-
Functional Assay: Re-plate the transfected cells and perform a cell viability assay with this compound to determine if the knockdown of the target gene sensitizes the cells to the drug.
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: this compound resistance signaling pathways.
Experimental Workflow for Investigating this compound Resistance
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. This compound: a dual family epidermal growth factor receptor/ErbB2 and vascular endothelial growth factor receptor tyrosine kinase inhibitor with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Effect of additional inhibition of human epidermal growth factor receptor 2 with the bispecific tyrosine kinase inhibitor this compound on the resistance to specific EGFR inhibition in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the IGF1R pathway potentially mediates acquired resistance to mutant-selective 3rd-generation EGF receptor tyrosine kinase inhibitors in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 6. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications [mdpi.com]
- 7. IGF1R depletion facilitates MET-amplification as mechanism of acquired resistance to erlotinib in HCC827 NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HGF induces novel EGFR functions involved in resistance formation to tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual inhibition of Met kinase and angiogenesis to overcome HGF-induced EGFR-TKI resistance in EGFR mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MET/HGF pathway activation as a paradigm of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual Inhibitor this compound Reduces Tumor Growth in Preclinical Models of Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publires.unicatt.it [publires.unicatt.it]
- 15. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
AEE788 Technical Support Center: Animal Model Toxicity and Side Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity and side effects of AEE788 observed in animal models. The information is intended for researchers, scientists, and drug development professionals utilizing this compound in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported side effects of this compound in animal models?
Based on available preclinical data, the most frequently observed side effects in animal models such as mice and rats include:
-
Dermatological Toxicities: Reversible skin reactions have been noted in mice.[1] While detailed descriptions are limited in published studies, these may manifest as rash or other cutaneous changes.
-
Gastrointestinal Issues: Diarrhea is a reported side effect, particularly at higher doses or in sensitive models.[2]
-
General Systemic Effects: Weight loss and impaired hair growth have been observed.[2]
-
Metabolic/Hepatic Effects: In a study involving rats undergoing partial hepatectomy, this compound treatment led to drug accumulation, suggesting liver-size-dependent metabolism.[2] While not directly a toxic effect on a healthy liver, this points to the importance of hepatic function in this compound clearance.
Q2: Has a Maximum Tolerated Dose (MTD) for this compound been established in common animal models?
While specific MTD studies are not extensively detailed in publicly available literature, a dose of 50 mg/kg administered orally has been used in several efficacy studies in both mice and rats.[1][3][4] At this dose, antitumor activity was observed with manageable side effects. For instance, in nude mice with hepatocellular carcinoma xenografts, 50 mg/kg given three times a week resulted in reversible skin reactions and weight loss.[1] In rats that underwent partial hepatectomy, 50 mg/kg every other day was associated with delayed body weight recovery, diarrhea, and impaired hair growth due to drug accumulation.[2] It is crucial to conduct dose-ranging studies in your specific animal model and strain to determine the optimal therapeutic window and MTD for your experimental conditions.
Q3: What is the mechanism of this compound-induced toxicity?
This compound is a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[5] The observed toxicities are largely considered on-target effects resulting from the inhibition of these signaling pathways in normal tissues.
-
EGFR Inhibition: The dermatological side effects (e.g., rash) are a well-known class effect of EGFR inhibitors. EGFR is crucial for the normal growth and maintenance of skin and hair follicles.
-
VEGFR Inhibition: Inhibition of VEGFR can lead to effects on the vasculature and may contribute to side effects such as proteinuria, which was a dose-limiting toxicity in human clinical trials.[6]
The diagram below illustrates the signaling pathways targeted by this compound.
Troubleshooting Guides
Issue: Unexpectedly severe weight loss in treated animals.
Possible Cause 1: Dose is too high for the specific animal strain or model.
-
Troubleshooting Step: Reduce the dose of this compound. Perform a dose-ranging study to identify a better-tolerated dose that still maintains efficacy.
-
Experimental Workflow:
Workflow for a dose-ranging toxicity study.
Possible Cause 2: Gastrointestinal toxicity leading to reduced food and water intake.
-
Troubleshooting Step: Monitor food and water consumption. Provide supportive care such as softened food or supplemental hydration if necessary. Consider co-administration of anti-diarrheal agents, but be aware of potential drug-drug interactions.
Issue: Development of skin lesions or rash.
Possible Cause: On-target EGFR inhibition in the skin.
-
Troubleshooting Step: Document the severity and progression of the skin lesions. This can be done using a scoring system (see Experimental Protocols section). In many cases, these skin reactions are reversible upon cessation of treatment.[1] For mild to moderate reactions, continuation of treatment may be possible.
-
Consideration: The presence of a mild rash can sometimes be an indicator of target engagement.
Issue: High variability in toxic side effects between animals.
Possible Cause 1: Inconsistent drug administration.
-
Troubleshooting Step: Ensure accurate and consistent oral gavage technique if used. For formulated feed, ensure homogenous mixing of this compound.
Possible Cause 2: Differences in individual animal metabolism.
-
Troubleshooting Step: If significant variability persists, consider measuring plasma levels of this compound to correlate exposure with toxicity. This is particularly important in models with compromised liver function.[2]
Quantitative Data Summary
| Animal Model | Dose | Dosing Schedule | Observed Toxicities/Side Effects | Reference |
| Nude Mice (with HepG2 xenografts) | 50 mg/kg | Oral, 3x/week | Reversible skin reaction, weight loss | [1] |
| Rats (with 90% partial hepatectomy) | 50 mg/kg | Oral, every other day | Delayed body weight recovery, diarrhea, impaired hair growth (associated with drug accumulation) | [2] |
| Rats (with 70% partial hepatectomy) | 50 mg/kg | Oral, every 2 days | No obvious systemic or hepatic side effects noted; good tolerance | [4] |
Experimental Protocols
Assessment of Dermatological Toxicity
A standardized method for assessing skin toxicity in rodents is not well-defined in the context of this compound. However, a general approach can be adapted from preclinical toxicology guidelines.
-
Visual Assessment: Daily visual inspection of the skin and fur.
-
Scoring System: Implement a scoring system to quantify the severity of skin reactions.
-
0: Normal
-
1: Mild erythema (redness) and/or dry, scaly skin in a localized area.
-
2: Moderate erythema, with or without alopecia (hair loss) over a larger area.
-
3: Severe erythema, alopecia, and presence of moist desquamation (peeling skin) or ulceration.
-
-
Biopsy and Histopathology: For a more in-depth analysis, skin biopsies can be taken at the end of the study for histopathological examination to look for changes in the epidermis, dermis, and hair follicles.
Assessment of Diarrhea
-
Stool Consistency Score: Observe the stool in the cage at least once daily.
-
0: Normal, well-formed pellets.
-
1: Soft, but still formed pellets.
-
2: Very soft or unformed stool.
-
3: Watery diarrhea.
-
-
Fecal Water Content: For a quantitative measure, collect fresh fecal pellets and determine the wet and dry weight to calculate the percentage of water content. An increase in water content is indicative of diarrhea.[7][8]
-
Body Weight: Monitor body weight daily as a surrogate marker for the systemic effects of diarrhea and dehydration.
This technical support guide is based on publicly available preclinical data. Researchers should always perform their own dose-finding and toxicity studies to establish the safety and efficacy of this compound in their specific experimental models.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I study of this compound, a novel multitarget inhibitor of ErbB- and VEGF-receptor-family tyrosine kinases, in recurrent glioblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a dual tyrosine kinase receptor inhibitor, induces endothelial cell apoptosis in human cutaneous squamous cell carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect and risk of this compound, a dual tyrosine kinase inhibitor, on regeneration in a rat liver resection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a dual family epidermal growth factor receptor/ErbB2 and vascular endothelial growth factor receptor tyrosine kinase inhibitor with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I Study of this compound, a Novel Multitarget Inhibitor of ErbB- and VEGF-Receptor-Family Tyrosine Kinases, in Recurrent Glioblastoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation and validation of chemotherapy‐specific diarrhoea and histopathology in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Optimizing AEE788 Concentration for Kinase Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AEE788. Our goal is to help you optimize your experimental conditions for effective kinase inhibition.
Frequently Asked Questions (FAQs)
Q1: What are the primary kinase targets of this compound?
A1: this compound is a multi-targeted tyrosine kinase inhibitor. Its primary targets are the Epidermal Growth Factor Receptor (EGFR/ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2][3][4] It also potently inhibits Vascular Endothelial Growth Factor Receptor (VEGFR) kinases, including KDR (VEGFR2) and Flt-1 (VEGFR1).[1][2][3][4]
Q2: What is the mechanism of action for this compound?
A2: this compound functions as an ATP-competitive inhibitor of receptor tyrosine kinases.[5] By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[6][7]
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: The optimal concentration of this compound is cell-line dependent and should be determined empirically. However, based on published data, a starting range of 10 nM to 1 µM is recommended for most cell-based assays. For enzymatic assays, concentrations in the low nanomolar range are effective.[1][2][3][4]
Q4: How should I prepare and store this compound?
A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use. For storage of the stock solution, follow the manufacturer's recommendations, which generally involve storing at -20°C.
Q5: What downstream signaling pathways are affected by this compound?
A5: this compound inhibits the phosphorylation of its target receptors (EGFR, ErbB2, VEGFRs), which in turn blocks major downstream signaling cascades. These include the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and apoptosis.[6][8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of target kinase phosphorylation. | - Suboptimal this compound concentration: The concentration used may be too low for the specific cell line or experimental conditions. - Incorrect drug preparation or storage: The compound may have degraded due to improper handling. - Low target expression: The cell line may not express sufficient levels of the target kinase. | - Perform a dose-response experiment to determine the optimal inhibitory concentration (e.g., 0.01 µM to 10 µM). - Ensure proper dissolution of this compound in a suitable solvent like DMSO and store aliquots at -20°C. Prepare fresh dilutions for each experiment. - Confirm the expression of target kinases (EGFR, ErbB2, VEGFRs) in your cell line using Western blotting or other methods. |
| High cell toxicity or off-target effects observed. | - Excessively high this compound concentration: High concentrations can lead to non-specific effects and cytotoxicity. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Lower the concentration of this compound and perform a dose-response curve to find a concentration that inhibits the target without causing excessive cell death. - Ensure the final concentration of the solvent in the culture medium is minimal (typically <0.1%). |
| Inconsistent results between experiments. | - Variability in cell culture conditions: Differences in cell passage number, confluency, or serum concentration can affect the cellular response. - Inconsistent this compound preparation: Variations in the preparation of the inhibitor can lead to different effective concentrations. | - Standardize cell culture procedures, including using cells within a specific passage number range and seeding at a consistent density. - Prepare a large batch of this compound stock solution, aliquot, and store appropriately to ensure consistency across experiments. |
| Precipitation of this compound in culture medium. | - Poor solubility: this compound may have limited solubility in aqueous solutions at higher concentrations. | - Ensure the final concentration of the solvent (e.g., DMSO) is sufficient to keep the compound in solution. If precipitation occurs, consider using a lower concentration or a different solvent system if compatible with your experiment. Heating and/or sonication can also aid in dissolution.[4] |
Quantitative Data Summary
Table 1: In Vitro IC₅₀ Values of this compound against Purified Kinases
| Kinase Target | IC₅₀ (nM) |
| EGFR | 2[1][2][3][4] |
| ErbB2 (HER2) | 6[1][2][3][4] |
| KDR (VEGFR2) | 77[1][2][3] |
| Flt-1 (VEGFR1) | 59[1][2][3] |
| c-Abl | 52[1] |
| c-Src | 61[1] |
Table 2: Cellular IC₅₀ Values of this compound for Inhibition of Phosphorylation and Proliferation
| Cell Line | Assay | IC₅₀ | Reference |
| A431 | EGFR Phosphorylation | 11 nM | [2][3] |
| BT-474 | ErbB2 Phosphorylation | 220 nM | [2][3] |
| HUVEC | EGF-driven Proliferation | 43 nM | [2][9] |
| HUVEC | VEGF-driven Proliferation | 155 nM | [2][9] |
| Colo16 | Proliferation | 0.89 µM | [8] |
| SRB1 | Proliferation | 0.21 µM | [8] |
| SRB12 | Proliferation | 0.96 µM | [8] |
Experimental Protocols
1. Western Blotting for Kinase Phosphorylation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation: Once cells are attached, replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
This compound Treatment: Treat serum-starved cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or DMSO as a vehicle control for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., EGF at 40 ng/mL for 15 minutes) to induce receptor phosphorylation.[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against phosphorylated and total forms of the target kinases (e.g., p-EGFR, EGFR, p-Akt, Akt).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system to visualize the protein bands.
2. Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to attach overnight.[8]
-
This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-10 µM) or a vehicle control.
-
Incubation: Incubate the plates for 24-72 hours, depending on the cell line's doubling time.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Visualizations
Caption: this compound inhibits EGFR and VEGFR signaling pathways.
Caption: General experimental workflow for this compound evaluation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound: a dual family epidermal growth factor receptor/ErbB2 and vascular endothelial growth factor receptor tyrosine kinase inhibitor with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Dual Inhibitor this compound Reduces Tumor Growth in Preclinical Models of Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ChemGood [chemgood.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
Troubleshooting inconsistent AEE788 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AEE788. The information is designed to address common issues and inconsistencies that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent dual inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinase families.[1][2] It effectively targets and inhibits the phosphorylation of EGFR (ErbB1), HER2/neu (ErbB2), KDR (VEGFR-2), and Flt-1 (VEGFR-1).[1][2][3] This dual inhibition blocks downstream signaling pathways involved in tumor cell proliferation and angiogenesis.[1][4]
Q2: What are the recommended storage conditions and solvent for this compound?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[5] Stock solutions are typically prepared in dimethyl sulfoxide (DMSO).[5][6] For in vivo experiments, it is recommended to prepare fresh solutions daily to avoid degradation.[7] Due to its limited solubility in aqueous solutions, careful preparation of formulations is crucial for consistent results.[5][6]
Q3: Why am I observing variability in the IC50 values for this compound in my cell lines?
Inconsistent IC50 values can stem from several factors:
-
Cell Line Specificity: The anti-proliferative activity of this compound is highly dependent on the expression levels of its target receptors, EGFR and ErbB2.[1][2] Cell lines with higher expression of these receptors are generally more sensitive.
-
Compound Stability: this compound solutions, especially at low concentrations, may degrade over time. It is advisable to use freshly prepared solutions for each experiment.[7]
-
Assay Conditions: Variations in cell seeding density, incubation time, and the specific proliferation assay used can all contribute to different IC50 values.
-
Solvent Concentration: The final concentration of DMSO in the culture medium should be kept low (typically below 0.1% v/v) as it can have independent effects on cell growth.[1]
Q4: I am not observing the expected anti-angiogenic effects in my in vivo model. What could be the issue?
Several factors can influence the in vivo anti-angiogenic efficacy of this compound:
-
Animal Model: The tumor model used should have a significant angiogenic component driven by VEGF. This compound does not inhibit bFGF-induced angiogenesis.[1]
-
Pharmacokinetics: The oral bioavailability and metabolism of this compound can vary.[8] It is important to ensure that adequate and persistent levels of the compound are present in the tumor tissue.[1][2]
-
Dosing and Formulation: The dose and formulation of this compound for oral administration need to be optimized for the specific animal model.[1] Inconsistent formulation can lead to variable absorption.
-
Off-Target Effects: At higher concentrations, this compound can have off-target effects that might confound the interpretation of results.[3]
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation of this compound in Aqueous Media
Symptoms:
-
Visible precipitate in the stock solution or culture medium after dilution.
-
Inconsistent and non-reproducible experimental results.
Possible Causes:
-
This compound has low aqueous solubility.
-
Improper preparation of stock or working solutions.
Solutions:
-
Stock Solution: Prepare a high-concentration stock solution in 100% DMSO.[5] Ensure the powder is completely dissolved.
-
Working Solution: For in vitro assays, dilute the DMSO stock solution directly into the culture medium immediately before use. The final DMSO concentration should be kept to a minimum.[1]
-
In Vivo Formulation: For animal studies, a common formulation is a solution or suspension in N-methylpyrrolidone and PEG300 (1:9 v/v).[1] Prepare this formulation fresh before each administration.
Issue 2: Lack of Efficacy in a Specific Cancer Cell Line
Symptoms:
-
High IC50 value or no significant inhibition of cell proliferation at expected concentrations.
Possible Causes:
-
Low or absent expression of target receptors (EGFR, ErbB2).
-
Presence of resistance mechanisms, such as mutations in downstream signaling molecules (e.g., KRAS).
-
The cell line's proliferation is not primarily driven by the EGFR/ErbB2 signaling pathway.
Solutions:
-
Target Expression Analysis: Confirm the expression levels of EGFR and ErbB2 in your cell line using techniques like Western blotting or flow cytometry.
-
Pathway Analysis: Investigate the key signaling pathways driving proliferation in your cell line. If it is independent of EGFR/ErbB2, this compound may not be effective.
-
Consider Combination Therapy: In some cases, combining this compound with other targeted agents may overcome resistance.[9]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) - Enzymatic Assay | IC50 (nM) - Cellular Assay (Phosphorylation) |
| EGFR | 2[1][2][3] | 11[1][2][3] |
| ErbB2 (HER2) | 6[1][2][3] | 220[1][2][3] |
| KDR (VEGFR-2) | 77[1][2][3] | - |
| Flt-1 (VEGFR-1) | 59[1][2][3] | - |
| ErbB4 (HER4) | 160[3] | - |
| c-Abl | 52[3] | - |
| c-Src | 61[3] | - |
| c-Fms | 60[3] | - |
Table 2: Anti-proliferative Activity of this compound in Various Cell Lines
| Cell Line | Cancer Type | Key Feature | IC50 |
| A431 | Epidermoid Carcinoma | EGFR overexpression | 56 nM[1] |
| NCI-H596 | Lung Squamous Adenocarcinoma | EGFR overexpression | 78 nM[1] |
| BT-474 | Mammary Gland Ductal Carcinoma | ErbB2 overexpression | 49 nM[1] |
| SK-BR-3 | Breast Adenocarcinoma | ErbB2 overexpression | 381 nM[1] |
| 32D/EGFRvIII | - | Constitutively active EGFRvIII | 10 nM[1] |
| Daoy | Medulloblastoma | - | 1.7 - 3.8 µM[10] |
| T24 | Bladder Carcinoma | Ras transformed (ErbB independent) | 4.5 µM[1] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (Methylene Blue Assay)
This protocol is adapted from methodologies used in this compound studies.[5]
-
Cell Seeding: Seed cells in 96-well plates at a density of 1,500 cells/well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock. Add the dilutions to the cells, ensuring the final DMSO concentration is below 0.1%.
-
Incubation: Incubate the plates for 4 to 6 days, depending on the cell line's doubling time.
-
Fixation and Staining:
-
Fix the cells with 3.3% (v/v) glutaraldehyde.
-
Wash with water.
-
Stain with 0.05% (w/v) methylene blue.
-
-
Elution and Measurement:
-
Wash away excess stain.
-
Elute the dye with 3% HCl.
-
Measure the absorbance at 665 nm.
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell growth inhibition against the log of the this compound concentration.
Protocol 2: Western Blot for Phospho-Receptor Analysis
-
Cell Treatment: Plate cells and allow them to attach. Starve the cells in serum-free media overnight.
-
Stimulation and Inhibition: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). Then, stimulate with the appropriate ligand (e.g., EGF for EGFR, VEGF for VEGFR) for a short period (e.g., 15 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate with primary antibodies against the phosphorylated forms of the target receptors (e.g., p-EGFR, p-VEGFR2) and total receptors overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Mandatory Visualizations
Caption: this compound inhibits EGFR, ErbB2, and VEGFR signaling pathways.
Caption: Troubleshooting workflow for inconsistent this compound experimental results.
Caption: Logical relationship between problems, causes, and solutions.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound: a dual family epidermal growth factor receptor/ErbB2 and vascular endothelial growth factor receptor tyrosine kinase inhibitor with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Facebook [cancer.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phase I Study of this compound, a Novel Multitarget Inhibitor of ErbB- and VEGF-Receptor-Family Tyrosine Kinases, in Recurrent Glioblastoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of additional inhibition of human epidermal growth factor receptor 2 with the bispecific tyrosine kinase inhibitor this compound on the resistance to specific EGFR inhibition in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual Inhibitor this compound Reduces Tumor Growth in Preclinical Models of Medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting AEE788 Western Blot Data
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using AEE788, a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. The information is tailored to assist in the design, execution, and interpretation of Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is an orally bioavailable, multi-target tyrosine kinase inhibitor.[1] Its primary targets are members of the EGFR/ErbB family and the VEGFR family.[2] Specifically, it potently inhibits EGFR (ErbB1), ErbB2 (HER2), KDR (VEGFR-2), and Flt-1 (VEGFR-1).[2][3] The compound acts by competing with ATP to inhibit the phosphorylation of these receptors, thereby blocking their activation.[1]
Q2: How does this compound affect downstream cellular signaling pathways?
By inhibiting the kinase activity of EGFR and VEGFR, this compound blocks the activation of major downstream signaling cascades crucial for cell growth and survival.[4] Ligand binding to these receptors typically activates the PI3K/Akt and Ras/MAPK (ERK1/2) signaling pathways.[5][6] Treatment with this compound has been shown to result in a dose-dependent decrease in the phosphorylation of EGFR, VEGFR, Akt, and ERK, leading to reduced cell proliferation and induction of apoptosis.[6][7][8]
Q3: What are the expected changes in a Western blot after treating cells with this compound?
Following successful treatment of susceptible cells with this compound, a typical Western blot analysis should reveal:
-
A significant decrease in the signal for phosphorylated EGFR (p-EGFR) and phosphorylated VEGFR (p-VEGFR).[7][9]
-
A corresponding decrease in the phosphorylation of downstream signaling proteins, such as p-Akt and p-ERK.[8]
-
No significant change in the total protein levels of EGFR, VEGFR, Akt, or ERK. This is crucial to demonstrate that this compound inhibits the activation (phosphorylation) of the proteins, rather than altering their overall expression.[3]
Q4: Why is it essential to probe for both phosphorylated and total protein levels in the same experiment?
Probing for both the phosphorylated (active) and total forms of a target protein is a critical experimental control. It allows researchers to distinguish between inhibition of protein activation and a reduction in the total amount of protein.[10] If total protein levels remain constant while phosphorylated levels decrease, it confirms that the drug's effect is specific to inhibiting the kinase activity.[11] Additionally, the ratio of phosphorylated to total protein provides a more accurate measure of signaling inhibition. Loading controls, such as GAPDH, β-actin, or tubulin, must also be included to ensure that an equal amount of protein was loaded in each lane.[12]
Quantitative Data Summary: this compound Inhibitory Activity
The following tables summarize the inhibitory concentrations (IC50) of this compound against various kinases at the enzymatic and cellular levels.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) |
|---|---|
| EGFR | 2[2][3][13] |
| ErbB2 (HER2) | 6[2][3][13] |
| KDR (VEGFR-2) | 77[2][3][13] |
| Flt-1 (VEGFR-1) | 59[2][3][13] |
| c-Abl | 52[13] |
| c-Src | 61[13] |
Table 2: Cellular Phosphorylation Inhibition
| Target | Cell Line | IC50 (nM) |
|---|---|---|
| EGFR Phosphorylation | A431 | 11[2][3] |
| ErbB2 Phosphorylation | BT-474 | 220[2][3] |
Western Blot Troubleshooting Guide
Problem: No decrease in p-EGFR/p-VEGFR signal after this compound treatment.
-
Q: I've treated my cells with this compound, but the Western blot shows no change in the phosphorylation of its targets. What went wrong?
-
A1: Incorrect Drug Concentration or Incubation Time. The IC50 for this compound can vary significantly between cell lines.[3] Perform a dose-response experiment to determine the optimal concentration and incubation time for your specific cell model.
-
A2: Inactive Compound. Ensure the this compound stock solution was stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
A3: Low Basal Phosphorylation. If cells are not stimulated with a growth factor (like EGF or VEGF), the basal level of receptor phosphorylation may be too low to detect a decrease.[3] Consider stimulating the cells with the appropriate ligand before lysis to activate the pathway and provide a dynamic range for observing inhibition.
-
A4: Cell Line Resistance. The cell line may possess mutations (e.g., downstream of the receptor) or express compensatory signaling pathways that make it resistant to EGFR/VEGFR inhibition.[14]
-
Problem: Downstream signaling (p-Akt/p-ERK) is unaffected.
-
Q: My blot shows a clear decrease in p-EGFR, but p-Akt and p-ERK levels are unchanged. Why?
-
A1: Signal Crosstalk. Other receptor tyrosine kinases or signaling pathways not targeted by this compound may be responsible for maintaining Akt and ERK activation in your cell line.[14]
-
A2: Feedback Mechanisms. Inhibition of one pathway can sometimes lead to the compensatory activation of another.
-
A3: Insufficient Inhibition. While p-EGFR may be visibly reduced, the residual receptor activity might still be sufficient to fully activate downstream pathways. Try increasing the this compound concentration or incubation time.
-
Problem: Unexpected bands or changes in total protein levels.
-
Q: I'm seeing multiple bands for my target protein or a decrease in total protein levels after treatment. How do I interpret this?
-
A1: Protein Degradation. Ensure that protease and phosphatase inhibitors are added fresh to your lysis buffer immediately before use.[15][16] Sample preparation should be done on ice to minimize enzymatic activity.[17]
-
A2: Antibody Non-Specificity. The primary antibody may be cross-reacting with other proteins.[18] Check the antibody datasheet and consider running a negative control (e.g., a lysate from a cell line known not to express the target) if possible.
-
A3: Off-Target Effects. At higher concentrations, this compound may have off-target effects that could indirectly lead to changes in protein expression or stability.[19] This is why a dose-response curve is critical.
-
Experimental Protocols
Protocol 1: Sample Preparation from this compound-Treated Adherent Cells
-
Cell Treatment: Culture cells to the desired confluency and treat with the determined concentration of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Harvesting: Place the cell culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[20]
-
Lysis: Aspirate the PBS completely. Add ice-cold RIPA or NP-40 lysis buffer (supplemented with fresh protease and phosphatase inhibitor cocktails) to the dish (e.g., 0.5 mL for a 60 mm dish).[15]
-
Scraping and Collection: Use a cold cell scraper to detach the cells and transfer the lysate into a pre-cooled microcentrifuge tube.[17]
-
Incubation: Maintain constant agitation for 30 minutes at 4°C to ensure complete lysis.[17]
-
Centrifugation: Centrifuge the lysate at ~14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[20]
-
Supernatant Collection: Carefully transfer the supernatant (which contains the soluble protein) to a new pre-cooled tube.
-
Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
Protocol 2: Western Blotting for Phospho-Protein Analysis
-
Sample Loading: Calculate and dilute the required volume of each lysate to ensure equal protein loading (typically 20-40 µg per lane). Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis (SDS-PAGE): Load the denatured samples and a molecular weight marker onto a polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12] Confirm successful transfer using Ponceau S staining.[18]
-
Blocking: Block the membrane for at least 1 hour at room temperature with a suitable blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST)). For phospho-antibodies, BSA is generally recommended to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[21]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 6).
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., anti-EGFR) and a loading control (e.g., anti-GAPDH).
Diagrams and Workflows
Caption: this compound inhibits EGFR and VEGFR, blocking downstream PI3K/Akt and Ras/MAPK pathways.
Caption: Standard experimental workflow for this compound Western blot analysis.
References
- 1. Facebook [cancer.gov]
- 2. This compound: a dual family epidermal growth factor receptor/ErbB2 and vascular endothelial growth factor receptor tyrosine kinase inhibitor with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase I Study of this compound, a Novel Multitarget Inhibitor of ErbB- and VEGF-Receptor-Family Tyrosine Kinases, in Recurrent Glioblastoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound, a dual tyrosine kinase receptor inhibitor, induces endothelial cell apoptosis in human cutaneous squamous cell carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. LabXchange [labxchange.org]
- 11. Inhibition of a lower-potency target drives the anti-cancer activity of a clinical p38 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Read Western blot - TotalLab [totallab.com]
- 13. AEE 788 | EGFR | Tocris Bioscience [tocris.com]
- 14. Effect of additional inhibition of human epidermal growth factor receptor 2 with the bispecific tyrosine kinase inhibitor this compound on the resistance to specific EGFR inhibition in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Western Blot Sample Preparation Protocol [novusbio.com]
- 16. youtube.com [youtube.com]
- 17. Sample preparation for western blot | Abcam [abcam.com]
- 18. Western blot troubleshooting guide! [jacksonimmuno.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. How do I prepare samples for the western blot experiment? | AAT Bioquest [aatbio.com]
- 21. youtube.com [youtube.com]
AEE788 Technical Support Center: Ensuring Stability in Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the long-term storage and stability of AEE788, a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. Adherence to proper storage and handling protocols is critical for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 4 years | Protect from light and moisture. The vial should be tightly sealed. |
| Stock Solution (in DMSO) | -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -80°C | Up to 2 years | Recommended for longer-term storage of solutions. |
Q2: My this compound powder has been at room temperature for a short period. Is it still usable?
A2: While long-term storage at room temperature is not recommended, short-term exposure (a few days) is unlikely to cause significant degradation of the solid compound. However, for critical experiments, it is advisable to use a fresh vial stored under the recommended -20°C conditions.
Q3: I've noticed precipitation in my this compound stock solution after thawing. What should I do?
A3: Precipitation can occur, especially with concentrated stock solutions stored at low temperatures. To redissolve the compound, you can warm the vial to room temperature and vortex it gently. If precipitation persists, brief sonication may be helpful. Always ensure the solution is clear before making further dilutions. To minimize this issue, consider preparing aliquots of a slightly lower concentration if your experimental design allows.
Q4: How many freeze-thaw cycles can I subject my this compound stock solution to?
A4: It is strongly recommended to aliquot your this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Each cycle increases the risk of degradation and precipitation. Ideally, a stock solution should not undergo more than 3-5 freeze-thaw cycles.
Q5: What are the potential degradation pathways for this compound?
A5: this compound, with its pyrrolo[2,3-d]pyrimidine core, may be susceptible to degradation through oxidation and hydrolysis, particularly under harsh conditions of extreme pH or exposure to strong oxidizing agents. The piperazine and phenyl groups could also be sites of metabolic modification in biological systems. Formal forced degradation studies would be required to identify specific degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | - Compound degradation due to improper storage. - Inaccurate concentration of stock solution. - Repeated freeze-thaw cycles. | - Verify storage conditions of the solid compound and stock solutions. - Prepare a fresh stock solution from a new vial of this compound powder. - Always use freshly prepared dilutions for your experiments. - Confirm the concentration of your stock solution using a spectrophotometer if possible. |
| Low solubility or precipitation in aqueous media | - this compound is poorly soluble in water. - The final concentration in the assay buffer is too high. | - Ensure the final concentration of DMSO in your aqueous solution is kept to a minimum (typically <0.5%) to avoid toxicity and precipitation. - For in vivo studies, consider using a formulation with excipients like PEG300, Tween-80, and saline. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] |
| Loss of compound activity over time | - Degradation of the compound in the stock solution. - Adsorption of the compound to plasticware. | - Prepare fresh stock solutions regularly. - Use low-adhesion polypropylene tubes and pipette tips for handling this compound solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the Vial : Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition : Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 50 mM).
-
Dissolution : Vortex the solution gently until all the powder is completely dissolved. Brief sonication can be used to aid dissolution if necessary.
-
Aliquoting : Dispense the stock solution into single-use, low-adhesion polypropylene tubes.
-
Storage : Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Stability Assessment of this compound using HPLC
This protocol outlines a general procedure to assess the stability of this compound under specific storage conditions.
-
Sample Preparation :
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL).
-
Divide the stock solution into multiple aliquots. Store a reference aliquot at -80°C (T=0 sample).
-
Store the remaining aliquots under the desired test conditions (e.g., -20°C, 4°C, room temperature).
-
-
HPLC Analysis :
-
At specified time points (e.g., 1, 3, 6, 12 months), retrieve one aliquot from each storage condition.
-
Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a common starting point.
-
Monitor the chromatograms at a suitable wavelength (e.g., 254 nm or 327 nm).
-
-
Data Analysis :
-
Compare the peak area of the this compound peak in the test samples to the T=0 reference sample to determine the percentage of the compound remaining.
-
Observe the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
References
AEE788 Technical Support Center: Minimizing Off-Target Kinase Activity
Welcome to the technical support center for AEE788, a dual inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinase families. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help minimize off-target kinase activity during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target kinases of this compound?
A1: this compound is a multi-targeted inhibitor. Its primary targets are members of the HER/ErbB and VEGFR families. However, like many kinase inhibitors, it can interact with other kinases, especially at higher concentrations. Understanding this selectivity profile is crucial for interpreting experimental results.
Data Presentation: this compound Kinase Selectivity Profile
| Kinase Family | Target Kinase | IC50 (nM) | Potency |
| Primary Targets | EGFR | 2 | High |
| ErbB2 (HER2) | 6 | High | |
| Flt-1 (VEGFR1) | 59 | High | |
| KDR (VEGFR2) | 77 | High | |
| Secondary Targets/Off-Targets | c-Abl | 52 | Moderate |
| c-Src | 61 | Moderate | |
| c-Fms | 60 | Moderate | |
| ErbB4 (HER4) | 160 | Lower | |
| PDGFR-beta | 320 | Lower | |
| Flt-4 (VEGFR3) | 330 | Lower | |
| RET | 740 | Lower | |
| Flt-3 | 730 | Lower | |
| c-Kit | 790 | Lower | |
| Tek | 2100 | Low | |
| c-Raf-1 | 2800 | Low | |
| c-Met | 2900 | Low | |
| Cdk1/Cyc.B | 8000 | Low | |
| Not Significantly Inhibited | IGF1-R | >10000 | Negligible |
| Ins-R | >10000 | Negligible | |
| PKC-alpha | >10000 | Negligible | |
| PKA | >10000 | Negligible |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in biochemical assays. Lower values indicate higher potency. Data compiled from multiple sources.[1][2][3]
Q2: I am observing unexpected cellular effects that don't seem to be related to EGFR or VEGFR inhibition. What could be the cause?
A2: Unexpected phenotypes can arise from the inhibition of off-target kinases. Review the kinase selectivity profile (Table above) to see if any of the known off-targets of this compound are relevant to the signaling pathways in your experimental system. It is also crucial to perform dose-response experiments to determine a concentration that is effective on your primary targets while minimizing off-target effects.
Q3: How can I confirm that this compound is engaging its intended targets (EGFR/VEGFR) in my cellular model?
A3: Target engagement can be confirmed by assessing the phosphorylation status of the direct downstream substrates of EGFR and VEGFR. A western blot analysis of phosphorylated EGFR (p-EGFR) and phosphorylated VEGFR2 (p-KDR) is a standard method. A reduction in the phosphorylation of these targets upon this compound treatment indicates target engagement. For more quantitative and direct binding assessment in live cells, consider advanced techniques like the Cellular Thermal Shift Assay (CETSA).
Q4: What are appropriate negative control cell lines for my this compound experiments?
A4: An ideal negative control cell line would not be dependent on EGFR or VEGFR signaling for proliferation and survival. For example, some studies have used T24 bladder carcinoma cells, which are Ras-transformed and proliferate independently of ErbB signaling.[1] The choice of a negative control should be guided by the specific pathways you are investigating. Characterize the expression and activation status of EGFR and VEGFR in your chosen cell lines to ensure they are suitable controls.
Q5: What is the recommended solvent and storage condition for this compound?
A5: this compound is soluble in DMSO at concentrations up to 100 mM.[4] For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO. For in vivo studies, this compound has been dissolved in a mixture of 90% polyethylene glycol 300 and 10% 1-methyl-2-pyrrolidinone.[5] Stock solutions should be stored at -20°C.
Troubleshooting Guides
This section provides structured guidance for common issues encountered during experiments with this compound.
Issue 1: High Cellular Toxicity Observed at Expected Efficacious Doses
-
Possible Cause 1: Off-target effects.
-
Possible Cause 2: Solvent toxicity.
-
Troubleshooting Step: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.1%) and that your vehicle control experiments show no toxicity.
-
-
Possible Cause 3: Cell line sensitivity.
-
Troubleshooting Step: Your cell line may be particularly sensitive to the inhibition of one of this compound's targets or off-targets. Consider using a different cell line or reducing the treatment duration.
-
Issue 2: Inconsistent or No Inhibition of Target Phosphorylation
-
Possible Cause 1: Suboptimal inhibitor concentration.
-
Troubleshooting Step: Re-evaluate your dose-response curve. Ensure the concentrations used are sufficient to inhibit EGFR and VEGFR phosphorylation in your specific cell line. The cellular IC50 for EGFR and ErbB2 phosphorylation inhibition are 11 nM and 220 nM, respectively.[3]
-
-
Possible Cause 2: Issues with antibody or western blot protocol.
-
Troubleshooting Step: Validate your phospho-specific antibodies using positive and negative controls. When performing western blots for phosphoproteins, use a blocking buffer like BSA instead of milk, as milk contains phosphoproteins that can increase background. Also, use TBS-T instead of PBS-T, as phosphate in PBS can interfere with the binding of some phospho-antibodies.
-
-
Possible Cause 3: this compound degradation.
-
Troubleshooting Step: Ensure your this compound stock solution is stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Issue 3: Discrepancy Between Biochemical and Cellular Assay Results
-
Possible Cause 1: Cell permeability and efflux.
-
Troubleshooting Step: this compound may have poor permeability in your cell line or be actively transported out of the cell. Consider using a cell permeability assay or measuring the intracellular concentration of this compound.
-
-
Possible Cause 2: High intracellular ATP concentration.
-
Troubleshooting Step: this compound is an ATP-competitive inhibitor. High intracellular ATP levels can compete with the inhibitor, leading to a lower apparent potency in cellular assays compared to biochemical assays which are often performed at lower ATP concentrations.
-
-
Possible Cause 3: Activation of compensatory signaling pathways.
-
Troubleshooting Step: Inhibition of EGFR and VEGFR can sometimes lead to the activation of alternative survival pathways. Investigate other relevant signaling pathways that might be compensating for the inhibition of the primary targets.
-
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound using a Cell Viability Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on a chosen cancer cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.[6]
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of concentrations (e.g., 0.1 nM to 10 µM).[6] Also, prepare a vehicle control with the same final DMSO concentration.
-
-
Cell Treatment:
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 48 to 72 hours.[6]
-
-
Cell Viability Measurement:
-
Use a cell viability reagent such as Cell Counting Kit-8 (CCK-8) or MTT. For CCK-8, add 10 µL of the reagent to each well and incubate for 1-4 hours.[6]
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and reagent only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC50 value.[6]
-
Protocol 2: Kinome Profiling to Determine this compound Selectivity
This is a general workflow for assessing the selectivity of this compound across a broad panel of kinases, typically performed as a service by specialized companies.
-
Compound Submission:
-
Provide a high-quality sample of this compound at a specified concentration and volume.
-
-
Kinase Panel Screening:
-
The compound is screened against a large panel of purified, active kinases (e.g., over 400 kinases).
-
The screening is often performed at a single high concentration of the inhibitor (e.g., 1 or 10 µM) to identify potential off-targets.
-
-
Data Acquisition:
-
Kinase activity is measured using a suitable assay format, such as radiometric, fluorescence, or luminescence-based methods. The percentage of inhibition for each kinase is determined.
-
-
Dose-Response Follow-up:
-
For kinases that show significant inhibition (e.g., >70%) in the initial screen, a follow-up dose-response analysis is performed to determine the IC50 value.
-
-
Data Analysis and Interpretation:
-
The results will provide a comprehensive selectivity profile of this compound, highlighting both on-target and off-target activities. This data is crucial for understanding potential mechanisms of action and toxicity.
-
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits EGFR and VEGFR signaling pathways.
Experimental Workflow for Assessing Off-Target Activity
Caption: Workflow for investigating this compound off-target effects.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting guide for inconsistent this compound results.
References
- 1. promega.com [promega.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ulab360.com [ulab360.com]
- 4. AEE 788 | EGFR | Tocris Bioscience [tocris.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
AEE788 vs. Gefitinib: A Comparative Analysis in EGFR-Mutant Cells
This guide provides a detailed, objective comparison between AEE788 and gefitinib, two tyrosine kinase inhibitors (TKIs) targeting the Epidermal Growth Factor Receptor (EGFR). While both compounds are pivotal in cancer research, they exhibit distinct inhibitory profiles and efficacies against various EGFR-mutant cell lines. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two inhibitors.
Introduction and Mechanism of Action
Gefitinib (Iressa®) is a first-generation, selective EGFR tyrosine kinase inhibitor.[1][2] It operates by competitively binding to the adenosine triphosphate (ATP)-binding site within the intracellular catalytic domain of the EGFR protein.[1] This reversible inhibition prevents EGFR autophosphorylation, thereby blocking downstream signaling cascades like the Ras-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[1] Gefitinib has demonstrated significant efficacy in non-small cell lung cancers (NSCLC) that harbor activating mutations in the EGFR kinase domain, such as exon 19 deletions and the L858R point mutation.[1]
This compound is a potent dual inhibitor that targets both the EGFR/ErbB receptor family and the Vascular Endothelial Growth Factor Receptor (VEGFR) family of tyrosine kinases.[3][4][5] Its broader spectrum of activity means it not only inhibits EGFR (ErbB1) and ErbB2 (HER2) but also key mediators of angiogenesis like KDR (VEGFR-2) and Flt-1 (VEGFR-1).[3][4][5] This multi-targeted approach allows this compound to simultaneously attack tumor cell proliferation driven by the ErbB pathway and the tumor's blood supply through the inhibition of angiogenesis.[3][6]
Signaling Pathway Inhibition
The following diagram illustrates the signaling pathways targeted by gefitinib and this compound. Gefitinib's action is confined to EGFR, whereas this compound exhibits a broader inhibitory profile, affecting multiple receptor tyrosine kinases.
Caption: Inhibition points of this compound and gefitinib in EGFR/VEGFR pathways.
Quantitative Data: In Vitro Efficacy
The inhibitory activity of this compound and gefitinib has been quantified through various in vitro assays. The tables below summarize their half-maximal inhibitory concentrations (IC₅₀) against purified kinases and in cellular assays.
Table 1: Inhibitory Activity against Purified Kinases
This table details the IC₅₀ values of this compound against a panel of purified tyrosine kinases. Lower values indicate greater potency.
| Kinase Target | This compound IC₅₀ (nM) | Reference |
| EGFR | 2 | [3][4][5][6] |
| ErbB2 (HER2) | 6 | [3][4][5][6] |
| KDR (VEGFR-2) | 77 | [3][4][5] |
| Flt-1 (VEGFR-1) | 59 | [3][5] |
| ErbB4 (HER4) | 160 | [4][5] |
| c-Src | 61 | [4] |
| c-Abl | 52 | [4] |
Note: Data for gefitinib against purified kinases is primarily focused on EGFR, where it exhibits high potency, but this compound's broader profile is highlighted here for comparison.
Table 2: Cellular Activity - Inhibition of Phosphorylation
This table shows the concentration of each inhibitor required to reduce growth factor-induced receptor phosphorylation by 50% in cancer cell lines.
| Inhibitor | Cell Line | Target Phosphorylation | IC₅₀ (nM) | Reference |
| This compound | A431 | EGFR | 11 | [3][5][6] |
| BT-474 | ErbB2 | 220 | [3][5][6] | |
| Gefitinib | Low EGFR-expressing | EGFR (average) | 22 | [7] |
| High EGFR-expressing | EGFR (average) | 21 | [7] | |
| EGFRvIII-expressing | EGFRvIII | 84 | [7] | |
| NR6W | EGFR (Tyr1173) | 26 | [8] | |
| NR6W | EGFR (Tyr992) | 57 | [8] |
Table 3: Cellular Activity - Antiproliferative Effects
This table compares the antiproliferative IC₅₀ values of this compound and gefitinib across various EGFR-mutant and wild-type non-small cell lung cancer (NSCLC) cell lines.
| Cell Line | EGFR Mutation Status | This compound IC₅₀ (nM) | Gefitinib IC₅₀ (nM) | Reference |
| H1650 | Exon 19 deletion | Effective Inhibition | - | [9] |
| PC9 | Exon 19 deletion | - | 77.26 | [10] |
| HCC827 | Exon 19 deletion | - | 13.06 | [10] |
| H3255 | L858R | - | 3 | [11] |
| H1975 | L858R + T790M | Ineffective | > 4000 | [9][10] |
| A549 | Wild-Type | Effective Inhibition* | - | [9] |
| 32D/EGFRvIII | EGFRvIII | 10 | - | [3] |
Specific IC₅₀ values for this compound in these cell lines were described as "effective" or "ineffective" in the cited abstract, without precise numerical data.[9]
Activity Against Gefitinib-Resistant Mutations
A critical challenge in EGFR-targeted therapy is acquired resistance, most commonly driven by a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[9][12]
-
Gefitinib: Is largely ineffective against cells harboring the T790M mutation.[9][12] The H1975 cell line, which contains both the activating L858R mutation and the resistant T790M mutation, is highly resistant to gefitinib.[9][10]
-
This compound: As a single agent, this compound also fails to effectively inhibit the proliferation of the gefitinib-resistant H1975 cell line.[9] However, studies have shown that combining this compound with an mTOR inhibitor (RAD001) resulted in significant growth inhibition of H1975 cells, suggesting a potential strategy to overcome this form of resistance.[9] This indicates that while not potent against T790M alone, this compound may have a role in combination therapies for resistant tumors.
Experimental Protocols and Workflows
The data presented in this guide are derived from standard biochemical and cell-based assays. Below are detailed methodologies for key experiments used to compare these inhibitors.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for comparing the efficacy of kinase inhibitors like this compound and gefitinib.
Caption: Standard workflow for in vitro comparison of kinase inhibitors.
Protocol 1: Cell Viability (MTS/MTT) Assay
This protocol is used to determine the antiproliferative IC₅₀ values of the inhibitors.[13]
-
Cell Seeding: Plate EGFR-mutant cells (e.g., PC-9, H1975) in 96-well plates at a density of 3,000–8,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere for 24 hours.[13]
-
Compound Preparation: Prepare serial dilutions of this compound and gefitinib in culture medium from a high-concentration stock (e.g., 10 mM in DMSO).
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[13]
-
Viability Measurement: Add MTS or MTT reagent to each well as per the manufacturer's instructions and incubate for 1-4 hours.[13]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.[13]
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized cell viability against the logarithm of the inhibitor concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.[13]
Protocol 2: Western Blotting for Protein Phosphorylation
This method quantifies the inhibition of EGFR and downstream signaling protein phosphorylation.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat with various concentrations of this compound or gefitinib for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-EGFR Tyr1068, anti-p-AKT Ser473) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[13]
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein and a loading control (e.g., β-actin or GAPDH).
Summary and Conclusion
This compound and gefitinib are both potent inhibitors of EGFR, but their broader target profiles lead to different therapeutic implications.
| Feature | Gefitinib | This compound |
| Primary Targets | EGFR (ErbB1) | EGFR (ErbB1), ErbB2, VEGFR-1, VEGFR-2 |
| Mechanism | Selective, reversible ATP-competitive inhibitor | Dual, reversible ATP-competitive inhibitor |
| Key Advantage | High potency and selectivity for sensitizing EGFR mutations (e.g., L858R, Exon 19 del) | Broad-spectrum activity targeting both tumor proliferation and angiogenesis |
| T790M Resistance | Ineffective | Ineffective as a single agent; potential in combination therapy |
This compound presents a broader, multi-targeted approach. Its dual inhibition of EGFR/ErbB2 and VEGFR pathways provides a dual attack on tumor growth and its supporting vasculature.[3] While it does not overcome T790M-mediated resistance on its own, its efficacy in combination with other agents, such as mTOR inhibitors, suggests it could be a valuable tool for addressing complex and resistant cancer phenotypes.[9] The choice between these inhibitors depends on the specific genetic context of the tumor, particularly the presence of sensitizing or resistance mutations.
References
- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. EGFR mutation and resistance of non-small-cell lung cancer to gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of AEE788 and Erlotinib in Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two tyrosine kinase inhibitors, AEE788 and erlotinib, in the context of lung cancer models. The information presented is collated from various preclinical studies to offer a comprehensive overview of their mechanisms of action, efficacy, and the experimental approaches used for their evaluation.
Introduction
Erlotinib is a well-established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with activating EGFR mutations. This compound is a dual inhibitor targeting both the EGFR/ErbB2 and the vascular endothelial growth factor receptor (VEGFR) tyrosine kinase families. This dual-targeting mechanism suggests a broader spectrum of anti-cancer activity, potentially addressing both tumor cell proliferation and angiogenesis. This guide will delve into the preclinical data available for both compounds to draw a comparative picture for research and drug development purposes.
Mechanism of Action
Erlotinib competitively and reversibly inhibits the ATP binding site of the EGFR tyrosine kinase, disrupting the EGFR signaling pathway and leading to decreased tumor cell proliferation and enhanced apoptosis.[1][2] this compound, on the other hand, is a potent inhibitor of both EGFR and VEGFR tyrosine kinases, suggesting it can simultaneously block tumor cell growth and the formation of new blood vessels that supply tumors.[3]
Caption: Targeted signaling pathways of this compound and erlotinib.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and erlotinib from various preclinical studies. It is important to note that these data are not from head-to-head comparative studies and experimental conditions may vary.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | Cellular Assay | IC50 (nM) | Reference |
| EGFR | 2 | EGFR Phosphorylation | 11 | [3] |
| ErbB2 | 6 | ErbB2 Phosphorylation | 220 | [3] |
| KDR (VEGFR2) | 77 | - | - | [3] |
| Flt-1 (VEGFR1) | 59 | - | - | [3] |
Table 2: In Vitro Inhibitory Activity of Erlotinib
| Cell Line | EGFR Mutation | IC50 (nM) | Reference |
| PC-9 | Exon 19 deletion | 7 | [4] |
| H3255 | L858R | 12 | [4] |
| A549 | Wild-Type | ~23,000 | [1] |
Note: The IC50 for A549 cells was reported as approximately 23 µmol/L.
Table 3: In Vivo Efficacy of Erlotinib in NSCLC Xenograft Models
| Xenograft Model | Treatment and Dose | Tumor Growth Inhibition (%) | Reference |
| H460a | 100 mg/kg | 71 | [5] |
| A549 | 100 mg/kg | 93 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a better understanding and potential replication of the findings.
In Vitro Kinase Assays (for this compound)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified tyrosine kinase enzymes.
Methodology:
-
Enzymes: Purified recombinant EGFR, ErbB2, KDR, and Flt-1 tyrosine kinases were used.
-
Assay Principle: The assays were performed as sandwich ELISAs. A plate was coated with a substrate polypeptide. The kinase reaction was initiated by adding the enzyme, ATP, and the test compound (this compound at various concentrations) to the wells.
-
Detection: After incubation, the plate was washed, and a phosphotyrosine-specific antibody conjugated to horseradish peroxidase was added. The amount of phosphorylated substrate was quantified by measuring the absorbance after the addition of a chromogenic substrate.
-
Data Analysis: IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model.[3]
Cellular Phosphorylation Assays (for this compound)
Objective: To assess the inhibitory effect of this compound on growth factor-induced receptor phosphorylation in cells.
Methodology:
-
Cell Lines: Specific cell lines overexpressing the target receptors were used.
-
Treatment: Cells were pre-incubated with varying concentrations of this compound before stimulation with the respective growth factor (e.g., EGF for EGFR).
-
Lysis and Analysis: After stimulation, cells were lysed, and the protein concentration was determined. Equal amounts of protein were subjected to SDS-PAGE and Western blotting.
-
Detection: Phosphorylated and total receptor levels were detected using specific antibodies.
-
Data Analysis: The intensity of the phosphorylation signal was quantified and normalized to the total receptor signal. IC50 values were determined from the dose-response curves.[3]
Cell Viability/Proliferation Assays (for Erlotinib)
Objective: To determine the IC50 of erlotinib in various lung cancer cell lines.
Methodology:
-
Cell Lines: NSCLC cell lines such as PC-9, H3255, and A549 were used.
-
Seeding: Cells were seeded in 96-well plates at a predetermined density.
-
Treatment: After allowing the cells to attach, they were treated with a range of erlotinib concentrations.
-
Incubation: The plates were incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability was assessed using assays such as MTT or MTS, which measure the metabolic activity of viable cells.
-
Data Analysis: The absorbance readings were converted to percentage of cell viability relative to untreated controls. IC50 values were calculated from the resulting dose-response curves.[1][4]
Caption: General experimental workflows for in vitro and in vivo drug evaluation.
In Vivo Xenograft Studies (for Erlotinib)
Objective: To evaluate the antitumor efficacy of erlotinib in mouse models of NSCLC.
Methodology:
-
Animal Model: Athymic nude mice were used.
-
Tumor Implantation: Human NSCLC cells (e.g., H460a, A549) were subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. Erlotinib was administered orally at a specified dose and schedule. The control group received the vehicle.
-
Tumor Measurement: Tumor dimensions were measured regularly with calipers, and tumor volume was calculated.
-
Data Analysis: The percentage of tumor growth inhibition (TGI) was calculated by comparing the mean tumor volume of the treated group to that of the control group.[5]
Discussion and Conclusion
Erlotinib is a highly specific EGFR TKI, and its efficacy is most pronounced in lung cancers harboring activating EGFR mutations. Its activity in EGFR wild-type lung cancer is modest.
This compound, with its dual inhibitory activity against both EGFR/ErbB2 and VEGFRs, presents a broader therapeutic strategy. By targeting both tumor cell proliferation and angiogenesis, this compound has the potential to be effective in a wider range of lung cancer subtypes, including those that are not solely dependent on EGFR signaling. The potent inhibition of VEGFRs suggests that this compound could also play a role in overcoming resistance mechanisms that involve the upregulation of angiogenic pathways.
Logical Relationship of Drug Action
Caption: Logical flow of this compound and erlotinib's anti-tumor effects.
References
- 1. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erlotinib antitumor activity in non-small cell lung cancer models is independent of HER1 and HER2 overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
AEE788 vs. Sunitinib: A Comparative Analysis of In Vivo Anti-Angiogenesis Efficacy
In the landscape of cancer therapeutics, targeting angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients—remains a cornerstone of treatment strategies. Among the numerous anti-angiogenic agents developed, AEE788 and sunitinib have emerged as potent multi-targeted tyrosine kinase inhibitors. This guide provides a detailed comparison of their in vivo anti-angiogenic efficacy, drawing upon available preclinical data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Key Angiogenesis Pathways
Both this compound and sunitinib exert their anti-angiogenic effects by inhibiting key receptor tyrosine kinases (RTKs) involved in tumor growth and neovascularization. However, their target profiles exhibit distinct differences.
This compound is a dual inhibitor of the epidermal growth factor receptor (EGFR/ErbB1) and vascular endothelial growth factor receptor (VEGFR) families.[1][2][3] By blocking EGFR, this compound can inhibit tumor cell proliferation directly. Concurrently, its inhibition of VEGFR, particularly VEGFR-2 (KDR), disrupts the primary signaling pathway for endothelial cell proliferation and migration, crucial steps in angiogenesis.[1][4]
Sunitinib possesses a broader target profile, inhibiting multiple RTKs including VEGFRs, platelet-derived growth factor receptors (PDGFRs), and c-KIT.[5] The blockade of both VEGFR and PDGFR signaling pathways is thought to be the primary mechanism behind its potent anti-angiogenic effects, targeting both endothelial cells and pericytes, which are critical for vessel maturation and stability.[5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: a dual family epidermal growth factor receptor/ErbB2 and vascular endothelial growth factor receptor tyrosine kinase inhibitor with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a dual tyrosine kinase receptor inhibitor, induces endothelial cell apoptosis in human cutaneous squamous cell carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating AEE788 Target Engagement in Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of AEE788, a multi-targeted tyrosine kinase inhibitor, in tumor tissues. This compound potently inhibits both the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) families, making it a subject of interest in oncology research.[1][2] This document outlines traditional and emerging techniques, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate methods for their studies.
Executive Summary
Effective validation of a drug's interaction with its intended target is a cornerstone of preclinical and clinical development. For a multi-targeted inhibitor like this compound, it is crucial to demonstrate engagement with both EGFR and VEGFR pathways. This guide compares three primary methodologies:
-
Phospho-Protein Analysis (Western Blot & Immunohistochemistry): The most established methods, providing semi-quantitative and spatial information on target phosphorylation.
-
Cellular Thermal Shift Assay (CETSA®): A powerful technique to confirm direct target binding in a cellular environment.
-
NanoBRET™ Target Engagement Assay: A live-cell, proximity-based assay that allows for quantitative measurement of drug-target occupancy.
Each method offers distinct advantages and limitations, which will be discussed to provide a clear framework for experimental design.
This compound and its Targets: A Comparative Overview
This compound is a dual inhibitor of the ErbB family of receptor tyrosine kinases (including EGFR/ErbB1 and HER2/ErbB2) and VEGFRs (including VEGFR-1/Flt-1 and VEGFR-2/KDR).[2][3] Its anti-tumor activity stems from the simultaneous blockade of tumor cell proliferation and angiogenesis. Below is a comparative table of this compound's inhibitory activity against its primary targets and a comparison with other well-known EGFR and VEGFR inhibitors.
| Inhibitor | Primary Targets | IC50 (nM) - Enzymatic Assay | IC50 (nM) - Cellular Assay | Reference |
| This compound | EGFR, ErbB2, VEGFR1, VEGFR2 | EGFR: 2, ErbB2: 6, Flt-1: 59, KDR: 77 | p-EGFR: 11, p-ErbB2: 220 | [2] |
| Gefitinib | EGFR | 2.5 - 37 | 10 - 800 | [4][5] |
| Erlotinib | EGFR | 2 | 20 - 2000 | [4][5] |
| Sunitinib | VEGFRs, PDGFRs, c-KIT | VEGFR1: 80, VEGFR2: 9, VEGFR3: 4 | - | [6] |
| Sorafenib | VEGFRs, PDGFR, RAF | VEGFR2: 90, VEGFR3: 20 | - | [6] |
Note: IC50 values can vary significantly based on experimental conditions and cell lines used. The data presented is for comparative purposes and is collated from various sources.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental approaches for validating target engagement, the following diagrams are provided in the DOT language for use with Graphviz.
Experimental Protocols
Phospho-Protein Analysis by Western Blot
This method assesses the phosphorylation status of this compound's direct targets and downstream signaling molecules. A reduction in the phosphorylated form of the target protein upon treatment with this compound indicates target engagement and inhibition.
Protocol:
-
Cell Lysis:
-
Culture tumor cells to 70-80% confluency and treat with desired concentrations of this compound for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 4-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.[7]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions are listed in the table below.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Recommended Antibodies for Western Blot:
| Target | Antibody (Clone) | Dilution | Vendor |
| p-EGFR (Tyr1068) | EP774Y | 1:1000 | Cell Signaling Technology |
| Total EGFR | D38B1 | 1:1000 | Cell Signaling Technology |
| p-VEGFR2 (Tyr1175) | D5B11 | 1:1000 | Cell Signaling Technology |
| Total VEGFR2 | D5B1 | 1:1000 | Cell Signaling Technology |
| p-Akt (Ser473) | D9E | 1:2000 | Cell Signaling Technology |
| Total Akt | 40D4 | 1:1000 | Cell Signaling Technology |
| β-Actin | 8H10D10 | 1:5000 | Cell Signaling Technology |
In Situ Target Engagement by Immunohistochemistry (IHC)
IHC allows for the visualization of target phosphorylation within the spatial context of the tumor microenvironment.
Protocol:
-
Tissue Preparation:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.[10]
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a serum-free protein block.
-
Incubate sections with primary antibodies overnight at 4°C. Recommended primary antibodies are listed below.
-
Wash slides with PBS.
-
Incubate with a polymer-based HRP-conjugated secondary antibody for 30 minutes.
-
Wash slides with PBS.
-
-
Detection and Visualization:
-
Develop the signal using a DAB chromogen substrate.[10]
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Image the slides using a brightfield microscope.
-
Recommended Antibodies for IHC:
| Target | Antibody (Clone) | Dilution | Vendor |
| p-EGFR (Tyr1068) | EP774Y | 1:100 | Cell Signaling Technology |
| p-VEGFR2 (Tyr1175) | D5B11 | 1:200 | Cell Signaling Technology |
Cellular Thermal Shift Assay (CETSA®)
CETSA® is based on the principle that a protein's thermal stability changes upon ligand binding. This allows for the detection of direct target engagement in a cellular context without the need for compound or protein modification.[1][2]
Protocol:
-
Cell Treatment and Heating:
-
Treat intact cells with this compound or vehicle control for a specified duration.
-
Heat the cell suspensions across a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[11]
-
-
Detection:
-
Analyze the soluble fraction by Western blot, ELISA, or mass spectrometry to quantify the amount of target protein remaining at each temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.
-
NanoBRET™ Target Engagement Assay
This live-cell assay quantifies the binding of a test compound to a target protein by measuring Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer.[7]
Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a vector encoding the target protein (EGFR or VEGFR2) fused to NanoLuc® luciferase.
-
Seed the transfected cells into a 96-well plate.
-
-
Assay Procedure:
-
Add the NanoBRET™ tracer specific for the target protein to the cells.
-
Add varying concentrations of this compound and incubate for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.[7]
-
-
Data Acquisition and Analysis:
-
Measure the donor (450 nm) and acceptor (610 nm) emission signals using a luminometer.
-
Calculate the BRET ratio and plot against the this compound concentration to determine the IC50 value for target engagement.
-
Comparison of Target Engagement Validation Methods
| Method | Principle | Advantages | Limitations |
| Western Blot | Measures changes in protein phosphorylation. | Widely accessible, semi-quantitative, can assess downstream signaling. | Indirect measure of target engagement, requires specific antibodies, can be labor-intensive. |
| Immunohistochemistry | In situ detection of protein phosphorylation. | Provides spatial information within the tumor microenvironment. | Semi-quantitative, prone to variability in staining and interpretation. |
| CETSA® | Ligand-induced thermal stabilization of the target protein. | Directly measures target engagement in cells and tissues, label-free. | Can be lower throughput, requires optimization for each target. |
| NanoBRET™ Assay | Competitive displacement of a fluorescent tracer from a luciferase-tagged target. | Live-cell assay, highly quantitative, suitable for high-throughput screening. | Requires genetic modification of cells, availability of specific tracers. |
Conclusion
The validation of this compound target engagement in tumors can be approached using a variety of robust methods. Traditional techniques like Western blotting and immunohistochemistry provide valuable information on the inhibition of target phosphorylation and its downstream effects within a spatial context. For a more direct and quantitative assessment of target binding in a cellular environment, emerging technologies such as the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay offer powerful alternatives. The choice of methodology will depend on the specific research question, available resources, and the desired level of quantitative detail. A multi-faceted approach, combining a direct binding assay with a functional readout of pathway inhibition, will provide the most comprehensive validation of this compound's mechanism of action.
References
- 1. news-medical.net [news-medical.net]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sorafenib and Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. biocare.net [biocare.net]
- 11. m.youtube.com [m.youtube.com]
AEE788 Combination Therapy: A Comparative Guide to Synergistic Anti-Cancer Effects
For Researchers, Scientists, and Drug Development Professionals
AEE788, a potent dual inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinases, has demonstrated significant promise in preclinical cancer research. Its anti-tumor and anti-angiogenic properties make it a compelling candidate for combination therapies aimed at overcoming drug resistance and enhancing therapeutic efficacy. This guide provides a comparative analysis of this compound in combination with other anti-cancer agents, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and workflows.
Synergistic Combinations and Quantitative Outcomes
The synergistic potential of this compound has been explored across various cancer types in combination with several classes of anti-cancer agents. The following tables summarize the quantitative data from key studies, highlighting the enhanced efficacy of these combination therapies.
Table 1: this compound and RAD001 (Everolimus) in Renal Cell Carcinoma (RCC) and Glioblastoma
| Cancer Type | Cell Line(s) | Endpoint | This compound Monotherapy | RAD001 Monotherapy | Combination Therapy | Key Findings |
| Renal Cell Carcinoma | Caki-1, KTC-26, A498 | Growth Inhibition | Significant inhibition | Significant inhibition | More pronounced growth inhibition than either agent alone[1][2] | The combination led to a greater percentage of cells in the G0/G1 phase and a lower percentage in the S-phase compared to single-drug treatments.[1][2][3] |
| Glioblastoma | D54MG | Proliferation | Inhibition of EGFR phosphorylation and proliferation[4] | Inhibition of mTOR targets and proliferation[4] | Increased inhibition of tumor cell proliferation[4] | The combination resulted in increased rates of cell cycle arrest and apoptosis.[4][5][6][7] In vivo, the combination led to greater tumor growth inhibition and increased median survival in mice with glioma xenografts.[4][5][6] |
Table 2: this compound in Combination with Other Therapies
| Cancer Type | Combination Agent | Cell Line(s) | Endpoint | Combination Effect | Key Findings |
| Hormone-Dependent Breast Cancer | Tamoxifen or Letrozole | ZR75.1, BT474 | Growth Inhibition | Enhanced growth inhibition[8] | This compound demonstrated an additive selective mechanism, decreasing pMAPK and pAKT levels.[8] |
| Androgen-Independent Prostate Cancer | Radiation (XRT) | DU145 (high EGFR), PC-3 (low EGFR) | Tumor Growth Delay | Significant tumor growth delay in DU145 xenografts[9][10] | The combination therapy showed efficacy in the high EGFR-expressing cell line, affecting both tumor cell proliferation and vascular destruction.[9][10] No added benefit was observed in the low EGFR-expressing cell line.[9][10] |
| Various Cancers (NSCLC, Ovarian, Leukemia) | HDAC Inhibitors (LBH589, LAQ824, TSA) | MV522, A549, SKOV-3, K562, Jurkat, ML-1 | Apoptosis | Synergistic induction of apoptosis[11] | The combination inactivated MAPK and Akt signaling pathways and increased reactive oxygen species (ROS) generation.[11] |
Signaling Pathways and Mechanisms of Action
The synergistic effects of this compound combination therapies stem from the simultaneous targeting of multiple critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Caption: this compound and RAD001 signaling pathway inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols employed in the cited studies.
Cell Culture and Reagents
Human cancer cell lines such as Caki-1, KTC-26, A498 (RCC), D54MG (Glioblastoma), ZR75.1, BT474 (Breast Cancer), DU145, and PC-3 (Prostate Cancer) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][2][4] this compound and other small molecule inhibitors were dissolved in DMSO to prepare stock solutions.
Proliferation and Viability Assays
Cell proliferation was commonly assessed using a tritiated thymidine incorporation assay or by direct cell counting.[4] For the thymidine assay, cells were seeded in multi-well plates, treated with the respective drugs for a specified duration (e.g., 72 hours), and then incubated with tritiated thymidine for the final few hours before harvesting and scintillation counting.[4]
Cell Cycle Analysis
Flow cytometry was utilized to analyze the cell cycle distribution.[4] Cells were treated with the combination therapy or single agents, harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium iodide. The DNA content was then measured using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
Apoptosis Assays
Apoptosis was quantified using an Annexin V-FITC and propidium iodide staining kit followed by flow cytometry.[4] Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while propidium iodide stains the DNA of late apoptotic or necrotic cells.
Western Blot Analysis
To investigate the effects of the combination therapies on signaling pathways, western blotting was performed.[1][2] Cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of target proteins (e.g., EGFR, Akt, MAPK).[4]
In Vivo Xenograft Studies
Athymic nude mice were subcutaneously injected with human cancer cells to establish tumor xenografts.[4] Once tumors reached a palpable size, mice were randomized into treatment groups: control (vehicle), this compound alone, combination partner alone, and the combination of this compound and the other agent.[4][9] Tumor volumes were measured regularly to assess treatment efficacy.[9]
Caption: General experimental workflow for evaluating this compound combination therapy.
References
- 1. Combining the receptor tyrosine kinase inhibitor this compound and the mammalian target of rapamycin (mTOR) inhibitor RAD001 strongly inhibits adhesion and growth of renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining the receptor tyrosine kinase inhibitor this compound and the mammalian target of rapamycin (mTOR) inhibitor RAD001 strongly inhibits adhesion and growth of renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Combination therapy of inhibitors of epidermal growth factor receptor/vascular endothelial growth factor receptor 2 (this compound) and the mammalian target of rapamycin (RAD001) offers improved glioblastoma tumor growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scholars@Duke publication: Combination therapy of inhibitors of epidermal growth factor receptor/vascular endothelial growth factor receptor 2 (this compound) and the mammalian target of rapamycin (RAD001) offers improved glioblastoma tumor growth inhibition. [scholars.duke.edu]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Differential efficacy of combined therapy with radiation and this compound in a high and low EGFR expressing androgen independent prostate tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential efficacy of combined therapy with radiation and this compound in high and low EGFR-expressing androgen-independent prostate tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Abrogation of MAPK and Akt signaling by this compound synergistically potentiates histone deacetylase inhibitor-induced apoptosis through reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Showdown: A Comparative Guide to AEE788 and Lapatinib
In the landscape of targeted cancer therapy, the inhibition of key signaling pathways is a cornerstone of drug development. This guide provides a preclinical comparison of two notable tyrosine kinase inhibitors: AEE788 and lapatinib. Both agents target the ErbB family of receptors, crucial mediators of cell proliferation and survival, but exhibit distinct inhibitory profiles and activities. This objective overview, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | Lapatinib |
| Primary Targets | EGFR (ErbB1), HER2 (ErbB2), VEGFR1, VEGFR2 | EGFR (ErbB1), HER2 (ErbB2) |
| Mechanism | Dual inhibitor of ErbB and VEGF receptor families | Dual inhibitor of the ErbB receptor family |
| Key Advantage | Broader anti-angiogenic and anti-proliferative activity | Established clinical activity in HER2-positive breast cancer |
In Vitro Efficacy: A Tale of Two Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Preclinical studies have established the following IC50 values for this compound and lapatinib against various kinases and cell lines.
Table 1: Kinase Inhibition Profile
| Kinase Target | This compound IC50 (nM) | Lapatinib IC50 (nM) |
| EGFR (ErbB1) | 2[1] | 10.8[2] |
| HER2 (ErbB2) | 6[1] | 9.2[2] |
| KDR (VEGFR2) | 77[1] | >10,000 |
| Flt-1 (VEGFR1) | 59[1] | Not reported |
Data for lapatinib against VEGFR2 is inferred from its high selectivity for EGFR/HER2 over other kinases like VEGFR2.
Table 2: Cell Proliferation Inhibition (IC50)
| Cell Line | Cancer Type | This compound IC50 (µM) | Lapatinib IC50 (µM) |
| Daoy | Medulloblastoma | 3.8[3] | Not directly compared |
| D283 | Medulloblastoma | 1.7[3] | Not directly compared |
| MCF-7 | Breast Cancer | Not directly compared | 136.6[4] |
| BT474 | Breast Cancer (HER2+) | 0.22 | 0.036 |
| SK-BR-3 | Breast Cancer (HER2+) | Not directly compared | 0.080 |
Note: The IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions. The BT474 IC50 for this compound is for inhibition of HER2 phosphorylation, not cell proliferation.
Table 3: Activity Against ERBB2 Kinase Domain Mutants
| ERBB2 Mutant | This compound IC50 (nM) | Lapatinib IC50 (nM) |
| L755S | 50-100 | 10-50 |
| V777L | 10-50 | 10-50 |
| N857S | 10-50 | 10-50 |
This data is from a direct comparative study, providing a head-to-head assessment of the two inhibitors against specific mutations.
In Vivo Antitumor Activity
Preclinical animal models are vital for assessing the real-world potential of drug candidates.
Table 4: In Vivo Tumor Growth Inhibition
| Xenograft Model | Cancer Type | This compound Treatment | Tumor Growth Inhibition | Lapatinib Treatment | Tumor Growth Inhibition |
| Daoy | Medulloblastoma | 50 mg/kg, p.o. | 51%[3] | Not directly compared | Not directly compared |
| DaoyPt (chemoresistant) | Medulloblastoma | 50 mg/kg, p.o. | 45%[3] | Not directly compared | Not directly compared |
| DaoyHER2 (HER2-overexpressing) | Medulloblastoma | 50 mg/kg, p.o. | 72%[3] | Not directly compared | Not directly compared |
| Colo16 | Cutaneous Squamous Cell Carcinoma | 50 mg/kg, p.o. | 54%[5] | Not directly compared | Not directly compared |
| A549 | Non-Small Cell Lung Cancer | Not directly compared | Not directly compared | 100 mg/kg, p.o. | Significant reduction in tumor size |
p.o. = oral administration
Signaling Pathways and Mechanisms of Action
This compound and lapatinib exert their effects by inhibiting key signaling cascades that drive tumor growth and survival.
Caption: this compound and Lapatinib target overlapping and distinct pathways.
This compound is a dual inhibitor of both the ErbB family (EGFR and HER2) and the VEGF receptor family (VEGFR1 and VEGFR2).[1] This dual action allows it to not only block the proliferation and survival signals driven by EGFR and HER2 but also to inhibit tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Lapatinib, on the other hand, is a more focused dual inhibitor of EGFR and HER2.[2] Its mechanism is centered on disrupting the PI3K/Akt and RAS/MAPK signaling pathways, which are critical for cell growth and survival.
Experimental Methodologies
The following are representative protocols for key preclinical experiments used to evaluate this compound and lapatinib.
Cell Viability Assay
Caption: Workflow for determining the IC50 of this compound and lapatinib.
To assess the effect of this compound and lapatinib on cell growth, a common method is the MTT or a similar colorimetric/fluorometric assay. Cancer cells are seeded in 96-well plates and, after allowing them to adhere, are treated with a range of concentrations of the inhibitor. Following an incubation period (typically 72 hours), a reagent is added that is converted into a detectable product by viable cells. The amount of product is proportional to the number of living cells, allowing for the calculation of the IC50 value.
Western Blotting
Caption: Key steps in analyzing protein expression via Western Blot.
Western blotting is employed to determine the effect of the inhibitors on the phosphorylation status and expression levels of target proteins and downstream signaling molecules. After treatment with this compound or lapatinib, cells are lysed, and the protein content is quantified. The proteins are then separated by size using gel electrophoresis and transferred to a membrane. The membrane is incubated with specific primary antibodies that recognize the target proteins (e.g., phosphorylated EGFR, total Akt), followed by a secondary antibody that allows for detection.
In Vivo Xenograft Studies
Caption: Experimental design for a typical in vivo efficacy study.
To evaluate the antitumor efficacy in a living organism, human cancer cells are injected into immunocompromised mice (xenograft model). Once tumors are established, the mice are randomized into different groups and treated with this compound, lapatinib, or a vehicle control, typically via oral gavage. Tumor growth is monitored over time by measuring tumor volume. At the end of the study, the percentage of tumor growth inhibition is calculated, and tumors may be excised for further analysis, such as immunohistochemistry to assess target inhibition and effects on proliferation and apoptosis.[3][5][6]
Conclusion
Both this compound and lapatinib are potent inhibitors of the ErbB signaling pathway. This compound offers a broader spectrum of activity by also targeting VEGFR, suggesting a potential advantage in highly angiogenic tumors. Lapatinib, with its more focused EGFR/HER2 inhibition, has a well-established clinical track record in HER2-positive breast cancer. The choice between these or similar inhibitors in a preclinical setting will depend on the specific cancer type, its molecular characteristics (e.g., HER2 amplification, VEGFR expression), and the therapeutic strategy being investigated. This guide provides a foundational comparison to aid in the design and interpretation of future preclinical studies.
References
- 1. Initial testing (stage 1) of lapatinib by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual Inhibitor this compound Reduces Tumor Growth in Preclinical Models of Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Initial Testing (Stage 1) of Lapatinib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AEE788 and PTK787/ZK222584 in Angiogenesis Models
In the landscape of anti-angiogenic cancer therapy, small molecule inhibitors targeting vascular endothelial growth factor receptor (VEGFR) tyrosine kinases have been a focal point of research. Among these, AEE788 and PTK787/ZK222584 (Vatalanib) have emerged as significant compounds. This guide provides a detailed, objective comparison of their performance in key angiogenesis models, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.
At a Glance: Key Performance Indicators
| Compound | Primary Targets | In Vivo VEGF-Induced Angiogenesis (ED50) |
| This compound | EGFR, ErbB2, VEGFRs (KDR, Flt-1) | 26-32 mg/kg[1] |
| PTK787/ZK222584 | VEGFRs, PDGFR-β, c-Kit | 29-42 mg/kg[1] |
Kinase Inhibition Profile
The selectivity and potency of this compound and PTK787/ZK222584 against various tyrosine kinases are critical determinants of their biological activity. The half-maximal inhibitory concentrations (IC50) reveal their distinct profiles.
This compound: A Dual EGFR/VEGFR Inhibitor
This compound is characterized by its potent dual inhibition of both the epidermal growth factor receptor (EGFR) family and VEGFR family kinases.[1][2] This dual action allows it to target both tumor cell proliferation and angiogenesis.
| Kinase Target | IC50 (nM)[1] |
| EGFR | 2 |
| ErbB2 | 6 |
| KDR (VEGFR-2) | 77 |
| Flt-1 (VEGFR-1) | 59 |
| c-Abl | 52 |
| c-Src | 61 |
| Flt-4 (VEGFR-3) | 330 |
| PDGFR-β | 320 |
| c-Kit | 790 |
PTK787/ZK222584: A Potent VEGFR Inhibitor
PTK787/ZK222584 acts as a potent inhibitor of all known VEGF receptor tyrosine kinases.[3] Its activity against other kinases like PDGFR-β and c-Kit is less pronounced.
| Kinase Target | IC50 (µM)[4] |
| KDR (VEGFR-2) | 0.037 |
| Flt-1 (VEGFR-1) | 0.077 |
| Flt-4 (VEGFR-3) | ~0.67 (18-fold less potent than KDR) |
| c-Kit | 0.73 |
| PDGFR-β | Less effective than against VEGFRs[3] |
Head-to-Head: In Vivo Angiogenesis Model
A direct comparison in a growth factor implant model in mice demonstrated that this compound and PTK787/ZK222584 have similar potency in inhibiting VEGF-induced angiogenesis.[1] However, consistent with its target profile, this compound did not inhibit bFGF-induced angiogenesis, whereas the EGFR/ErbB2 inhibitor PKI166 was inactive in the VEGF-driven model.[1]
| Compound | Growth Factor | ED50 (mg/kg)[1] |
| This compound | VEGF | 26, 32 (from two experiments) |
| bFGF | Inactive | |
| PTK787/ZK222584 | VEGF | 29, 42 (from two experiments) |
| PKI166 (Control) | VEGF | Inactive |
Signaling Pathways and Mechanism of Action
Both this compound and PTK787/ZK222584 function as ATP-competitive inhibitors at the kinase domain of their respective target receptors, thereby blocking downstream signaling cascades crucial for cell proliferation, survival, and angiogenesis.
This compound's dual-targeting strategy is designed to simultaneously block the pro-proliferative signals from EGFR and ErbB2 on tumor cells and the pro-angiogenic signals from VEGFR on endothelial cells.[2][5] This can lead to the inhibition of tumor growth and the induction of apoptosis in both tumor cells and tumor-associated endothelial cells.[6][7]
PTK787/ZK222584's primary mechanism is the inhibition of VEGFR signaling in endothelial cells, which impairs VEGF-induced responses such as proliferation, migration, and survival, ultimately leading to a reduction in tumor angiogenesis and growth.[3][8]
Experimental Protocols
In Vivo Growth Factor-Induced Angiogenesis Model
The following protocol is based on the methodology used for the direct comparison of this compound and PTK787/ZK222584.[1]
Objective: To quantify the inhibition of growth factor-induced angiogenesis in vivo.
Materials:
-
Female athymic nude mice
-
Recombinant human VEGF or bFGF
-
Matrigel or a similar basement membrane matrix/sponge
-
This compound, PTK787/ZK222584, and vehicle control (e.g., N-methylpyrrolidone and PEG300)
-
Calipers
-
Hemoglobin measurement kit (e.g., Drabkin's reagent)
Procedure:
-
Preparation of Implants: A sterile, inert carrier material (e.g., a small sponge or Matrigel) is impregnated with a known concentration of a pro-angiogenic growth factor (VEGF or bFGF).
-
Implantation: The growth factor-loaded carrier is surgically implanted subcutaneously into the flank of the mice.
-
Compound Administration: Mice are treated with daily oral doses of this compound, PTK787/ZK222584, or vehicle control for a specified period (e.g., several consecutive days).
-
Explantation and Analysis: After the treatment period, the implants are explanted. The degree of angiogenesis is quantified by measuring the hemoglobin content of the implant, which correlates with the extent of new blood vessel formation.
-
Data Analysis: The hemoglobin content in the treated groups is compared to the vehicle-treated control group to determine the percentage of inhibition. The ED50 (the dose required to achieve 50% inhibition) is then calculated.
Conclusion
Both this compound and PTK787/ZK222584 are potent inhibitors of VEGF-induced angiogenesis, demonstrating comparable efficacy in a direct in vivo comparison. The primary distinction lies in their target selectivity. This compound offers a broader spectrum of action by simultaneously inhibiting EGFR and ErbB2, which are key drivers of tumor cell proliferation in many cancers. This dual-targeting approach may offer advantages in tumors where both pathways are active. In contrast, PTK787/ZK222584 is a more selective VEGFR inhibitor. The choice between these compounds would likely depend on the specific molecular characteristics of the cancer being studied or treated, particularly the expression and activation status of the EGFR/ErbB2 and VEGFR pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound: a dual family epidermal growth factor receptor/ErbB2 and vascular endothelial growth factor receptor tyrosine kinase inhibitor with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Facebook [cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, a dual tyrosine kinase receptor inhibitor, induces endothelial cell apoptosis in human cutaneous squamous cell carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of AEE788 and Other Pan-HER Inhibitors: A Guide for Researchers
In the landscape of targeted cancer therapy, inhibitors of the human epidermal growth factor receptor (HER) family have emerged as a cornerstone for treating various solid tumors. Pan-HER inhibitors, which target multiple members of the HER family (EGFR/HER1, HER2, HER3, and HER4), represent a strategy to overcome resistance mechanisms and enhance therapeutic efficacy. This guide provides a comparative analysis of AEE788, a dual HER and vascular endothelial growth factor receptor (VEGFR) inhibitor, and other prominent pan-HER inhibitors such as afatinib, neratinib, and pyrotinib. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed protocols.
Mechanism of Action and Target Specificity
The HER family of receptor tyrosine kinases plays a crucial role in cell proliferation, survival, and differentiation.[1] Dysregulation of this signaling pathway is a common driver in many cancers. Pan-HER inhibitors are designed to block the kinase activity of multiple HER receptors, thereby inhibiting downstream signaling cascades like the PI3K/Akt and MAPK pathways.[1]
This compound is a potent, orally bioavailable small molecule that inhibits the tyrosine kinase activity of EGFR (HER1) and HER2.[2] Uniquely, it also targets VEGFR-1 (Flt-1) and VEGFR-2 (KDR), giving it both anti-proliferative and anti-angiogenic properties.[2][3]
Afatinib is an irreversible pan-HER inhibitor that covalently binds to and blocks signaling from EGFR, HER2, and HER4.[4] It has shown efficacy in non-small cell lung cancer (NSCLC) with EGFR mutations.[4]
Neratinib is another irreversible pan-HER inhibitor targeting EGFR, HER2, and HER4.[5] It is approved for the extended adjuvant treatment of early-stage, HER2-positive breast cancer.[5]
Pyrotinib is an irreversible pan-HER inhibitor with potent activity against EGFR, HER2, and HER4.[1][4] It has been approved in China for the treatment of HER2-positive metastatic breast cancer.[1]
Comparative Performance: Preclinical Data
The following tables summarize the in vitro potency of this compound and other pan-HER inhibitors against various kinases and cancer cell lines. It is important to note that IC50 values are highly dependent on the specific experimental conditions and should be compared with caution when sourced from different studies.
Table 1: Comparative Inhibitory Activity (IC50, nM) Against Kinase Targets
| Inhibitor | EGFR | HER2 | HER4 | KDR (VEGFR2) | Flt-1 (VEGFR1) | Source |
| This compound | 2 | 6 | 160 | 77 | 59 | [2] |
| Afatinib | 0.5 | 14 | 1 | - | - | [6] |
| Neratinib | - | - | - | - | - | No direct comparative data found |
| Pyrotinib | 5.6 | 8.1 | - | - | - | [1] |
Table 2: Comparative Anti-proliferative Activity (IC50, nM) in Cancer Cell Lines
| Cell Line | Cancer Type | This compound | Afatinib | Neratinib | Pyrotinib | Source |
| A431 | Epidermoid Carcinoma (EGFR overexpressing) | 11 | - | - | - | [2] |
| BT-474 | Breast Cancer (HER2 overexpressing) | 220 | - | - | - | [2] |
| NCI-H596 | Lung Adenosquamous Carcinoma | - | - | - | - | No direct comparative data found |
| SK-BR-3 | Breast Cancer (HER2 overexpressing) | - | - | - | - | No direct comparative data found |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays commonly used to evaluate pan-HER inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to block 50% of the activity of a specific kinase (IC50).
Protocol:
-
Reagents and Materials:
-
Recombinant human EGFR, HER2, HER4, KDR, and Flt-1 kinase domains.
-
ATP (Adenosine triphosphate).
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1).
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Test inhibitors (this compound, afatinib, etc.) dissolved in DMSO.
-
96-well microtiter plates.
-
Radiolabeled ATP ([γ-³³P]ATP) or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure: a. Prepare serial dilutions of the test inhibitors in DMSO. b. In a 96-well plate, add the kinase, substrate peptide, and kinase buffer. c. Add the diluted test inhibitor to the wells. Include a control with DMSO only. d. Initiate the kinase reaction by adding ATP (and [γ-³³P]ATP if using a radiometric assay). e. Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes). f. Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane). g. Quantify kinase activity. For radiometric assays, measure the incorporation of ³³P into the substrate. For non-radiometric assays, follow the manufacturer's instructions to measure the product (e.g., ADP). h. Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using a suitable software.[7][8][9]
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Reagents and Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
Test inhibitors dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure: a. Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. b. Prepare serial dilutions of the test inhibitors in the cell culture medium. c. Remove the old medium from the wells and add the medium containing the test inhibitors. Include a control with DMSO only. d. Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator. e. Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals. f. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. g. Measure the absorbance at a wavelength of 570 nm using a microplate reader. h. Calculate the percentage of cell viability relative to the control and determine the IC50 value.[10][11][12][13]
Western Blot Analysis of HER Phosphorylation
This technique is used to detect the phosphorylation status of HER receptors, which is an indicator of their activation.
Protocol:
-
Reagents and Materials:
-
Cancer cell lines.
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-phospho-HER2, and antibodies against total EGFR and HER2).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
-
Procedure: a. Culture cells and treat them with the test inhibitors for a specified time. b. Lyse the cells and determine the protein concentration of the lysates. c. Denature the protein samples and separate them by SDS-PAGE. d. Transfer the proteins from the gel to a membrane. e. Block the membrane to prevent non-specific antibody binding. f. Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C. g. Wash the membrane and incubate with the HRP-conjugated secondary antibody. h. Wash the membrane again and apply the chemiluminescent substrate. i. Capture the signal using an imaging system. j. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like β-actin.[14][15][16][17][18]
In Vivo Tumor Xenograft Model
Animal models are essential for evaluating the in vivo efficacy of anti-cancer agents.
Protocol:
-
Animals and Cell Lines:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human cancer cell lines that form tumors in mice.
-
-
Procedure: a. Subcutaneously inject a suspension of cancer cells into the flank of the mice. b. Monitor the mice for tumor growth. Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. c. Prepare the formulation of the test inhibitor for oral gavage or another appropriate route of administration. d. Administer the inhibitor to the treatment group at a specified dose and schedule (e.g., daily or twice daily). The control group receives the vehicle only. e. Measure tumor volume and body weight regularly (e.g., twice a week). f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).[19][20][21][22]
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
HER Signaling Pathway
References
- 1. Frontiers | The role of irreversible pan-HER tyrosine kinase inhibitors in the treatment of HER2-Positive metastatic breast cancer [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The role of irreversible pan-HER tyrosine kinase inhibitors in the treatment of HER2-Positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Potential of panHER Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro kinase assay [protocols.io]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. researchhub.com [researchhub.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
- 20. Inhibition of breast cancer xenografts in a mouse model and the induction of apoptosis in multiple breast cancer cell lines by lactoferricin B peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antitumor activity of the multikinase inhibitor regorafenib in patient-derived xenograft models of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating AEE788-Induced Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AEE788, a dual inhibitor of Epidermal Growth Factor Receptor (EGFR)/Human Epidermal Growth Factor Receptor 2 (HER2) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, with other widely used EGFR/HER2 inhibitors. The focus is on the induction of apoptosis in cancer cells, a critical mechanism for anti-cancer therapies. This document summarizes quantitative data, presents detailed experimental protocols for apoptosis validation, and visualizes key biological pathways and workflows.
This compound: A Multi-Targeted Kinase Inhibitor
This compound is an orally bioavailable compound that functions by inhibiting the phosphorylation of EGFR, HER2, and VEGFR2. This blockade of key signaling pathways leads to the inhibition of cellular proliferation and the induction of apoptosis in both tumor cells and tumor-associated endothelial cells.[1][2] Its ability to target both tumor cell growth and angiogenesis makes it a subject of significant interest in oncology research.[1]
Comparison of Apoptotic Efficacy: this compound vs. Alternatives
To objectively evaluate the apoptotic potential of this compound, this guide compares its performance against other established EGFR/HER2 tyrosine kinase inhibitors: Gefitinib, Erlotinib, and Lapatinib. The following table summarizes quantitative data from various studies, detailing the cancer cell lines, drug concentrations, and the resulting percentage of apoptotic cells.
| Drug | Cancer Cell Line | Concentration | Apoptosis Percentage | Assay Method | Reference |
| This compound | Cutaneous SCC | 0-8 µmol/L | Dose-dependent increase | Flow Cytometry | [3] |
| This compound | WRO human FTC | 14.7 µmol/L (IC50) | Dose-dependent increase | Flow Cytometry | [4] |
| Gefitinib | H3255 (NSCLC) | 1 µmol/L | Significant increase | Cell Cycle Analysis | [5] |
| Gefitinib | A549 (NSCLC) | 500 nmol/l | ~60.2% | Flow Cytometry | [6] |
| Gefitinib | PC9-GR (NSCLC) | 1 µM | Lower than sensitive cells | TUNEL Assay | [7] |
| Erlotinib | A549 (NSCLC) | 23 µmol/L (IC50) | Dose-dependent increase | FACS | [8] |
| Erlotinib | L-02 | 6.25-25 µM | Dose-dependent increase | Flow Cytometry | [9] |
| Lapatinib | SKBR3 (Breast) | 500 nM | ~15.8% | TUNEL Assay | [10] |
| Lapatinib | NB4 (APL) | 15-20 µM | Dose-dependent increase | Flow Cytometry | [11] |
| Lapatinib | Uveal Melanoma | 5 µM | 2.73-6.40-fold increase | Flow Cytometry | [12] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of this compound and the methods to validate its apoptotic effects, the following diagrams illustrate the targeted signaling pathways and a typical experimental workflow.
Caption: this compound inhibits EGFR, HER2, and VEGFR, blocking downstream PI3K/Akt and RAS/MAPK pathways.
Caption: Experimental workflow for the validation of this compound-induced apoptosis in cancer cells.
Detailed Experimental Protocols
For accurate and reproducible results, detailed methodologies for key apoptosis assays are provided below.
Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.
Protocol:
-
Cell Preparation:
-
Culture cancer cells to the desired confluency.
-
Treat cells with this compound at various concentrations and for different time points. Include untreated and vehicle-treated cells as negative controls.
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V (-) / PI (-) cells are viable.
-
Annexin V (+) / PI (-) cells are in early apoptosis.
-
Annexin V (+) / PI (+) cells are in late apoptosis or necrosis.
-
Annexin V (-) / PI (+) cells are necrotic.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The TUNEL assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. The incorporated labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.
Protocol:
-
Cell Preparation and Fixation:
-
Culture and treat cells as described for the Annexin V assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the fixed cells with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
-
TUNEL Reaction:
-
Wash the cells with deionized water.
-
Equilibrate the cells in TdT reaction buffer for 10 minutes.
-
Prepare the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP according to the manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Detection:
-
Stop the reaction and wash the cells with PBS.
-
If desired, counterstain the nuclei with a DNA dye like DAPI.
-
Analyze the cells by fluorescence microscopy or flow cytometry. Green fluorescence indicates TUNEL-positive (apoptotic) cells.
-
Western Blotting for Cleaved Caspase-3 and PARP
This technique detects the activation of key apoptotic proteins.
Principle: Apoptosis is executed by a family of proteases called caspases. Caspase-3 is a key executioner caspase that, upon activation, cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP). Detecting the cleaved forms of caspase-3 and PARP by Western blotting is a reliable indicator of apoptosis.
Protocol:
-
Protein Extraction:
-
Culture and treat cells as previously described.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
The presence of bands corresponding to the cleaved forms of caspase-3 (17/19 kDa) and PARP (89 kDa) indicates apoptosis.
-
References
- 1. This compound: a dual family epidermal growth factor receptor/ErbB2 and vascular endothelial growth factor receptor tyrosine kinase inhibitor with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a dual tyrosine kinase receptor inhibitor, induces endothelial cell apoptosis in human cutaneous squamous cell carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitization of Non-Small Cell Lung Cancer Cells to Gefitinib and Reversal of Epithelial–Mesenchymal Transition by Aloe-Emodin Via PI3K/Akt/TWIS1 Signal Blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of acquired resistance to lapatinib may sensitise HER2-positive breast cancer cells to apoptosis induction by obatoclax and TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of lapatinib on cell proliferation and apoptosis in NB4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lapatinib dysregulates HER2 signaling and impairs the viability of human uveal melanoma cells [jcancer.org]
Safety Operating Guide
Safe Disposal of AEE788: A Guide for Laboratory Professionals
Researchers and scientists handling AEE788, a potent dual inhibitor of EGFR and VEGFR tyrosine kinases, must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential information on the proper handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to be familiar with the following safety measures. This information is summarized from the available Safety Data Sheet (SDS).
| Precaution Category | Specific Recommendation | Source |
| Personal Protective Equipment (PPE) | Use full personal protective equipment, including safety glasses, gloves, and a lab coat. | [1] |
| Ventilation | Use only in areas with appropriate exhaust ventilation to avoid inhalation of dust or aerosols. | [1] |
| Contact Avoidance | Avoid contact with eyes and skin. Avoid breathing vapors, mist, dust, or gas. | [1] |
| First Aid - Eye Contact | Immediately flush eyes with large amounts of water after removing any contact lenses. Seek medical attention. | [1] |
| First Aid - Skin Contact | Rinse skin thoroughly with large amounts of water and remove contaminated clothing. Seek medical attention. | [1] |
| First Aid - Inhalation | Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Seek medical attention. | [1] |
| First Aid - Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention. | [1] |
This compound Disposal Workflow
The proper disposal of this compound waste is critical to prevent environmental contamination and ensure personnel safety. The following diagram outlines the logical workflow for handling and disposing of this compound waste.
Step-by-Step Disposal Protocol
The following protocol details the necessary steps for the safe disposal of this compound and contaminated materials. This procedure is based on information from the Safety Data Sheet and general best practices for laboratory chemical waste management.
1. Preparation and Personal Protective Equipment (PPE):
-
Before handling any waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Prepare a designated, properly labeled hazardous waste container. The label should clearly indicate "Hazardous Chemical Waste" and list the contents, including "this compound".
2. Handling Spills and Contaminated Materials:
-
In the event of a small spill, prevent further leakage or spillage.[1]
-
Absorb any liquid this compound solution with a finely-powdered, liquid-binding material such as diatomite, vermiculite, or a universal binder.[1]
-
For solid this compound waste or contaminated materials (e.g., pipette tips, tubes, absorbent pads), carefully collect them to avoid generating dust.
3. Decontamination:
-
Decontaminate surfaces and non-disposable equipment that have come into contact with this compound by scrubbing with alcohol.[1]
-
Collect any materials used for decontamination (e.g., wipes) as hazardous waste.
4. Waste Collection and Storage:
-
Place all collected this compound waste, including absorbed spills and contaminated disposables, into the designated hazardous waste container.
-
Securely seal the container.
-
Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.[1]
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound waste down the drain or in regular trash.[1] It is important to keep the product away from drains or water courses.[1]
By following these procedures, laboratory professionals can handle and dispose of this compound waste safely and responsibly, minimizing risks to themselves and the environment. Always consult your institution's specific guidelines for hazardous waste management.
References
Safeguarding Your Research: A Comprehensive Guide to Handling AEE788
For researchers, scientists, and drug development professionals, the potent dual inhibitor AEE788 offers significant promise in targeting key cancer signaling pathways. However, its cytotoxic nature necessitates stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information for the handling of this compound, from personal protective equipment (PPE) and operational procedures to waste disposal, serving as a preferred resource for laboratory safety and chemical handling.
This compound is a powerful inhibitor of both the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinase families.[1][2] Its mechanism of action, which involves the disruption of critical cellular signaling pathways, underscores the need for meticulous handling procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, particularly in its powdered form, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required PPE, drawing from best practices for handling potent cytotoxic compounds.
| PPE Category | Specifications and Recommendations | Rationale |
| Hand Protection | Double Gloving: Wear two pairs of chemotherapy-rated nitrile gloves that meet the ASTM D6978-05 standard. Ensure the outer glove extends over the cuff of the lab coat. Change gloves every hour or immediately if contaminated or torn.[3][4][5] | Prevents skin contact and absorption. The ASTM D6978-05 standard ensures resistance to permeation by chemotherapy drugs.[2][6][7] Double gloving provides an additional barrier in case of a breach in the outer glove. |
| Body Protection | A disposable, solid-front, back-closing lab coat made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[5][8] | Minimizes the risk of contaminating personal clothing and skin. The specified design prevents accidental contact with the compound. |
| Respiratory Protection | For handling the powdered form or when there is a risk of aerosol generation, a NIOSH-approved N95 or higher-level respirator is mandatory. This must be part of a comprehensive respiratory protection program that includes fit-testing.[5][8][9] | Protects against the inhalation of fine particles, which is a primary route of exposure for potent powdered compounds. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield should be worn, especially when there is a risk of splashes or sprays.[5][10] | Safeguards the eyes and face from accidental contact with this compound solutions or aerosols. |
Operational Plan: From Preparation to In Vitro Use
A structured operational plan is crucial for minimizing exposure and ensuring reproducible experimental results.
Preparing Stock Solutions
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[2][4] All handling of the powdered compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
Experimental Workflow for In Vitro Assays
The following diagram outlines a typical workflow for using this compound in cell-based experiments, such as cytotoxicity or Western blot analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound: a dual family epidermal growth factor receptor/ErbB2 and vascular endothelial growth factor receptor tyrosine kinase inhibitor with antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facebook [cancer.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
